molecular formula C16H27BrOSi B13875930 [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane CAS No. 614763-06-3

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

Cat. No.: B13875930
CAS No.: 614763-06-3
M. Wt: 343.37 g/mol
InChI Key: SNTYZMMOKDWPKS-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is a useful research compound. Its molecular formula is C16H27BrOSi and its molecular weight is 343.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

614763-06-3

Molecular Formula

C16H27BrOSi

Molecular Weight

343.37 g/mol

IUPAC Name

(3-bromophenyl)methoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-11-15-8-7-9-16(17)10-15/h7-10,12-14H,11H2,1-6H3

InChI Key

SNTYZMMOKDWPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=CC=C1)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

[1]

Executive Summary

This technical guide details the synthesis of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane , commonly referred to as 3-Bromobenzyl triisopropylsilyl (TIPS) ether .[1]

This molecule serves as a high-value intermediate in medicinal chemistry and total synthesis.[1] The 3-bromo handle allows for subsequent metal-halogen exchange (lithiation) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the bulky TIPS group provides robust protection for the benzylic alcohol.[1] Unlike trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, the TIPS group offers superior stability against basic hydrolysis and nucleophilic attack, making it the protection group of choice for multi-step sequences involving organometallics.

Chemical Identity & Retrosynthesis[1][2]

IUPAC Name: [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane Common Name: 3-Bromobenzyl TIPS ether Molecular Formula:

Molecular Weight:1
Retrosynthetic Logic

The synthesis is a nucleophilic substitution at silicon, disconnecting at the Si-O bond.

  • Electrophile: Triisopropylsilyl chloride (TIPSCl) – Chosen for its steric bulk and leaving group capability (

    
    ).[1]
    
  • Nucleophile: 3-Bromobenzyl alcohol – The substrate requiring protection.[1]

  • Promoter: Imidazole – Acts as a Brønsted base to buffer the HCl by-product and a nucleophilic catalyst.

Core Methodology: The Imidazole-Promoted Silylation[1][3]

The most robust protocol for this transformation utilizes the Corey-Venkateswarlu conditions (DMF/Imidazole). This method is preferred over amine/DCM protocols due to the higher dielectric constant of DMF, which stabilizes the polar transition state, and the ability of imidazole to act as a nucleophilic catalyst.

Reaction Scheme & Mechanism

The reaction proceeds via a pentacoordinate silicon intermediate. Imidazole plays a dual role: it neutralizes the HCl generated and transiently forms a reactive

ReactionMechanismReactantsReactants3-Bromobenzyl Alcohol+ TIPS-ClIntermediateTransition StatePentacoordinate Si(Hypervalent)Reactants->IntermediateNucleophilic Attack(O attacks Si)BaseCatalyst/BaseImidazole(DMF Solvent)Base->IntermediateProton Scavenging& CatalysisProductProduct3-Bromobenzyl TIPS Ether+ Imidazolium HClIntermediate->ProductCl Departure(Leaving Group)

Figure 1: Mechanistic pathway for the TIPS protection of 3-bromobenzyl alcohol via nucleophilic substitution at silicon.[1]

Experimental Protocol

Scale: 10.0 mmol (Representative Scale) Expected Yield: 92–96% Time: 2–4 Hours (Ambient Temperature)[1]

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
3-Bromobenzyl alcohol 187.041.01.87 gSubstrate
TIPS-Cl 192.841.22.31 g (2.56 mL)Silylating Agent
Imidazole 68.082.51.70 gBase/Catalyst
DMF (Anhydrous) N/AN/A20 mLSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Charge the flask with 3-Bromobenzyl alcohol (1.87 g, 10 mmol) and Imidazole (1.70 g, 25 mmol). Add anhydrous DMF (20 mL) via syringe.

    • Note: Ensure the solid alcohol and imidazole are fully dissolved before proceeding.

  • Addition: Cool the mixture to 0°C (ice bath). Add Triisopropylsilyl chloride (TIPSCl) (2.56 mL, 12 mmol) dropwise via syringe over 5 minutes.[1]

    • Causality: Although TIPSCl is less reactive than TMSCl, the reaction is exothermic. Cooling prevents side reactions and controls the rate of HCl generation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 3 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 9:1). The product will have a significantly higher

      
       than the starting alcohol.
      
  • Quench: Once complete, quench the reaction by adding saturated aqueous

    
     (20 mL).
    
  • Workup:

    • Transfer mixture to a separatory funnel.[1]

    • Extract with Ethyl Acetate or Diethyl Ether (

      
       mL).[1]
      
    • Wash the combined organic layers with Water (

      
       mL) and Brine  (
      
      
      mL) to remove residual DMF.[1]
    • Critical Step: DMF is miscible with water but can partition into EtOAc.[1] Thorough water washes are essential to prevent DMF contamination in the final product.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Purification Workflow

PurificationCrudeCrude Oil(Product + Silanols + DMF trace)ExtractionAq. Wash / ExtractionRemoves DMF & Imidazole saltsCrude->ExtractionDryingDrying (MgSO4) & ConcentrationExtraction->DryingChromatographyFlash ChromatographySiO2, Hexanes/EtOAc (95:5)Drying->ChromatographyFinalPure TIPS Ether(Colorless Oil)Chromatography->Final

Figure 2: Purification workflow ensuring removal of polar impurities and siloxane by-products.[1]

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected values. The TIPS group has a distinctive NMR signature.

1H NMR (400 MHz, CDCl3)
  • 
     7.50–7.20 (m, 4H):  Aromatic protons (3-bromo substitution pattern).[1]
    
  • 
     4.85 (s, 2H):  Benzylic methylene (
    
    
    ).[1] Note: This shifts downfield relative to the free alcohol.
  • 
     1.20–1.05 (m, 3H):  TIPS methine protons (
    
    
    ).
  • 
     1.08 (d, 18H):  TIPS methyl protons (
    
    
    ).[1]
13C NMR (100 MHz, CDCl3)
  • Aromatic Carbons: ~122.0 (C-Br), 143.0 (ipso), 125-130 (other Ar-C).[1]

  • Benzylic Carbon: ~64.5 ppm.[1]

  • TIPS Carbons: ~18.0 (CH3), ~12.0 (Si-CH).[1]

Process Safety & Troubleshooting

Safety Hazards[1]
  • TIPSCl: Corrosive.[1] Reacts with moisture to release Hydrogen Chloride (HCl) gas.[1] Handle in a fume hood.

  • 3-Bromobenzyl Alcohol: Irritant.[1]

  • DMF: Hepatotoxin and teratogen.[1] Avoid skin contact.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Wet DMF or AlcoholTIPSCl hydrolyzes faster than it protects in the presence of water.[1] Ensure all reagents are anhydrous.
Incomplete Conversion Steric BulkTIPS is bulky. If reaction stalls, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst.[1]
Product contains DMF Poor ExtractionDMF is difficult to remove.[1] Increase the number of water washes or use a LiCl solution wash during workup.
Silanol Impurities Hydrolysis on SilicaTIPS is stable, but acidic silica can degrade it over long exposure. Add 1% Triethylamine to the eluent during chromatography.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link] (Foundational reference for imidazole/DMF silylation conditions).[1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1] [Link] (Authoritative source for stability profiles of Silyl Ethers).[1]

  • Organic Syntheses, Coll. Vol. 10. (2004).[1] Silylation of Alcohols: General Procedures. [Link] (Verified protocols for silyl protection).

  • PubChem Compound Summary. (2023). (3-Bromobenzyloxy)triisopropylsilane.[1] [Link] (Verification of chemical structure and identifiers).

Technical Guide: Physical and Chemical Properties of Silylated Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Silylated bromobenzyl alcohols , specifically the tert-butyldimethylsilyl (TBS) ethers of 2-, 3-, and 4-bromobenzyl alcohol, represent a critical class of bifunctional building blocks in modern drug discovery. Their value lies in orthogonal reactivity : the silyl ether masks the protic alcohol functionality, allowing the aryl bromide to undergo metallation (Lithium-Halogen exchange) or transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interference.

This guide provides a definitive technical analysis of these intermediates, focusing on the (4-bromobenzyl)oxy)(tert-butyl)dimethylsilane (CAS: 87736-74-1) and its isomers. It addresses the physical constants required for process scaling and the chemical behaviors that dictate synthetic strategy.

Physical Properties Data

The following data aggregates experimental values for tert-butyl((4-bromobenzyl)oxy)dimethylsilane. These parameters are essential for calculating stoichiometry, determining solvent compatibility, and designing purification protocols.

PropertyValue / DescriptionContext for Application
Molecular Formula C₁₃H₂₁BrOSiStoichiometry calculations.
Molecular Weight 301.30 g/mol Precursor load calculations.
Physical State Colorless to pale yellow liquidLiquid handling required; amenable to telescoping.
Boiling Point 160°C @ 0.3 mmHgHigh boiling point requires high-vacuum distillation for purification.
Density 1.16 g/mL (20°C)Heavier than water; forms the bottom layer in aqueous extractions.
Refractive Index

= 1.51
Purity check via refractometry.
Solubility Soluble in THF, Et₂O, DCM, HexanesCompatible with standard organic reaction media.
Flash Point 137°CClassified as combustible; standard fire safety protocols apply.

Chemical Stability & Reactivity Profile

Understanding the stability limits of the silyl ether is paramount for designing multi-step sequences. The TBS group provides a "Goldilocks" stability profile—robust enough to survive basic organometallic steps but labile enough for mild deprotection.

Stability Matrix
  • Acidic Conditions: Labile. Hydrolysis occurs in the presence of Brønsted acids (e.g., HCl, AcOH) or Lewis acids (e.g., BF₃·OEt₂).

  • Basic Conditions: Stable. Resistant to non-nucleophilic bases (e.g., Et₃N, Pyridine) and strong nucleophilic bases (e.g., n-BuLi, LDA, Grignard reagents) at low temperatures.

  • Oxidative Conditions: Generally Stable. Resistant to standard oxidants (Jones reagent, PCC) provided the oxidant does not generate strong acid byproducts.

  • Fluoride Sensitivity: High. Rapidly cleaved by fluoride sources (TBAF, HF·Pyridine) via the formation of the strong Si-F bond (bond energy ~135 kcal/mol).

Mechanistic Insight: The "Silicon-Oxygen" Bond

The Si-O bond is strong (approx. 110 kcal/mol) but polarized. The silicon atom is hypervalent-capable, making it susceptible to nucleophilic attack by small, hard nucleophiles like Fluoride (F⁻). This specific susceptibility allows for chemoselective deprotection in the presence of other functional groups (esters, acetals) that might be sensitive to acid or base.

Experimental Protocols

These protocols are designed to be self-validating . The completion of the reaction is confirmed not just by time, but by specific observable endpoints (TLC shifts, color changes).

Protocol A: Chemoselective Synthesis (Protection)

Objective: Synthesis of tert-butyl((4-bromobenzyl)oxy)dimethylsilane from 4-bromobenzyl alcohol. Mechanism: Nucleophilic substitution at Silicon (


-Si).[1]

Reagents:

  • 4-Bromobenzyl alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv) - Acts as both base and nucleophilic catalyst.

  • DMF (Anhydrous) - Solvent (0.5 M concentration).

Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ). Add 4-bromobenzyl alcohol and dissolve in anhydrous DMF.
    
  • Activation: Add Imidazole in one portion. The solution remains clear.

  • Addition: Cool to 0°C. Add TBSCl portion-wise over 5 minutes. Rationale: Exothermic reaction; cooling prevents side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (TLC): Elute in 10% EtOAc/Hexanes.

    • Starting Material:

      
       ~ 0.3 (UV active).
      
    • Product:

      
       ~ 0.8 (UV active, less polar).
      
  • Workup: Dilute with Et₂O. Wash 3x with water (to remove DMF/Imidazole salts) and 1x with Brine. Dry over MgSO₄.[2]

  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Hexanes).

Protocol B: Lithium-Halogen Exchange (Functionalization)

Objective: Generation of the aryllithium species and trapping with an electrophile (e.g., DMF to form the aldehyde). Safety Critical: n-Butyllithium is pyrophoric. Use strict anhydrous/anaerobic techniques.

Reagents:

  • Silylated bromobenzyl alcohol (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • DMF (Electrophile, 1.5 equiv)

  • THF (Anhydrous)

Workflow:

  • Setup: Charge a dried flask with silylated substrate and THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise via syringe pump over 10 mins.

    • Observation: Solution may turn yellow/orange.

    • Mechanistic Note: The exchange is faster than nucleophilic attack on the silyl ether. Low temperature (-78°C) is critical to prevent the Retro-Brook rearrangement or attack on the silicon.

  • Equilibration: Stir at -78°C for 30 minutes.

  • Trapping: Add DMF (neat) dropwise.

  • Quench: Stir 30 mins at -78°C, then warm to 0°C. Quench with saturated NH₄Cl.

  • Result: The bromine is replaced by a formyl group (-CHO), while the TBS ether remains intact.

Visualizations of Reaction Pathways[3][4]

Diagram 1: Synthesis and Deprotection Cycle

This workflow illustrates the installation and removal of the protecting group, highlighting the reversibility that makes this strategy valuable.

SynthesisCycle Start 4-Bromobenzyl Alcohol Reagents TBSCl + Imidazole (DMF, 0°C to RT) Start->Reagents Product Silylated Intermediate (TBS Ether) Reagents->Product Silylation (SN2-Si) Deprotect TBAF (THF) or HCl (MeOH) Product->Deprotect End Recovered Alcohol Deprotect->End Cleavage (F- or H+) End->Start Identity

Caption: The reversible protection cycle of bromobenzyl alcohol using TBSCl and TBAF.

Diagram 2: Divergent Reactivity (Orthogonality)

This diagram demonstrates the "Fork in the Road" enabled by the silyl group: one path utilizes the Bromine handle, while the other utilizes the Oxygen handle.

Reactivity Core Silylated Bromobenzyl Alcohol (TBS-O-CH2-Ph-Br) Li_Step 1. n-BuLi, -78°C (Li-Hal Exchange) Core->Li_Step Pathway A: Metallation Pd_Step Pd(PPh3)4, Boronic Acid (Suzuki Coupling) Core->Pd_Step Pathway B: Cross-Coupling Li_Int Lithiated Species (TBS-O-CH2-Ph-Li) Li_Step->Li_Int Electrophile 2. Electrophile (E+) (e.g., DMF, CO2, Borates) Li_Int->Electrophile Prod_Li Functionalized Benzyl Ether (TBS-O-CH2-Ph-E) Electrophile->Prod_Li Prod_Pd Biaryl Silyl Ether (TBS-O-CH2-Ph-Ar) Pd_Step->Prod_Pd

Caption: Orthogonal reactivity pathways: Lithium exchange (left) vs. Palladium catalysis (right).

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium reagents bearing electrophilic groups.[3] Preparation by halogen-lithium exchange.[4][5][6] Accounts of Chemical Research, 15(10), 300–305.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4227167, (4-Bromophenoxy)(tert-butyl)dimethylsilane. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane.

Sources

applications of bromophenyl silyl ethers in organic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of Bromophenyl Silyl Ethers in Organic Chemistry

Authored by: A Senior Application Scientist

Abstract

Bromophenyl silyl ethers represent a class of bifunctional molecules that have garnered significant interest in modern organic synthesis. These compounds ingeniously combine the robust and tunable protective qualities of silyl ethers with the versatile synthetic handle of a bromoaryl group. This dual nature allows for their seamless integration into complex synthetic pathways, serving initially as a protecting group for a hydroxyl moiety while the bromophenyl ring stands ready for subsequent carbon-carbon or carbon-heteroatom bond formation via cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of bromophenyl silyl ethers, with a focus on their utility in multi-step synthesis, medicinal chemistry, and materials science. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in leveraging these powerful synthetic intermediates.

Introduction: The Strategic Advantage of Bifunctionality

In the intricate chess game of multi-step organic synthesis, every move—every reaction—must be carefully planned. The ideal synthetic intermediate is not merely a passive placeholder but an active participant that offers strategic advantages. Bromophenyl silyl ethers are exemplary in this regard. They address a fundamental challenge: the need to mask a reactive hydroxyl group while simultaneously carrying a latent site for strategic bond formation.

The silyl ether component offers a well-established and highly tunable platform for alcohol protection. The stability of the Si-O bond can be meticulously controlled by modulating the steric and electronic properties of the substituents on the silicon atom.[1] The bromophenyl component, on the other hand, is a linchpin for modern synthetic chemistry, serving as a premier substrate for a vast array of palladium-catalyzed cross-coupling reactions. This combination allows for a synthetic strategy where a molecule is built out from the aryl ring, all while a sensitive hydroxyl group remains safely shielded, only to be revealed at the desired stage.

G cluster_0 Core Structure cluster_1 Functionality 1: Protecting Group cluster_2 Functionality 2: Synthetic Handle struct Br-Ph-O-SiR₃ pg Silyl Ether (O-SiR₃) struct->pg sh Bromophenyl (Br-Ph) struct->sh pg_prop Tunable Stability Chemoselective Cleavage pg->pg_prop Enables sh_prop Cross-Coupling Reactions (Suzuki, Stille, etc.) Late-Stage Functionalization sh->sh_prop Enables

Caption: The dual-functionality of bromophenyl silyl ethers.

Synthesis and Protection/Deprotection Strategies

The preparation of bromophenyl silyl ethers is typically straightforward, relying on the well-established reaction between a bromophenol and a suitable silylating agent, such as a silyl chloride or silyl triflate, in the presence of a base.[1]

General Synthesis Protocol

The choice of silylating agent and base is critical and depends on the desired stability of the resulting silyl ether. For the commonly used tert-butyldimethylsilyl (TBDMS) group, imidazole is an effective base that neutralizes the generated HCl without promoting unwanted side reactions.[2]

Synthesis reagents Bromophenol Silyl Chloride (R₃SiCl) Base (e.g., Imidazole) Solvent (e.g., DMF) reaction Reaction Vessel Stir at RT reagents->reaction 1. Combine workup Aqueous Workup Extraction reaction->workup 2. After completion product Bromophenyl Silyl Ether (Br-Ph-O-SiR₃) workup->product 3. Purify

Caption: General workflow for synthesizing bromophenyl silyl ethers.

Detailed Experimental Protocol: Synthesis of (4-bromophenoxy)(tert-butyl)dimethylsilane

  • Preparation: To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromophenol is consumed (typically 1-4 hours).

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure silyl ether.

Stability and Selective Deprotection

A key advantage of silyl ethers is their tunable stability, which allows for selective removal in the presence of other functional or protecting groups. The stability is primarily dictated by the steric bulk of the substituents on the silicon atom.[1]

Silyl GroupAbbreviationRelative Stability to AcidRelative Stability to BaseCommon Deprotection Reagent
TrimethylsilylTMS11K₂CO₃/MeOH
TriethylsilylTES64~10²Acetic Acid, TBAF
tert-ButyldimethylsilylTBDMS~2 x 10⁴~2 x 10⁴TBAF, HF•Pyridine
TriisopropylsilylTIPS~7 x 10⁵~10⁵TBAF (slower)
tert-ButyldiphenylsilylTBDPS~5 x 10⁶~2 x 10⁴TBAF (slower)
Data synthesized from literature reports.[1][3] Relative stability values are approximate and can vary with substrate and conditions.

The cleavage of silyl ethers is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which exploits the high affinity of fluoride for silicon.[4] Acidic (e.g., HCl, Acetic Acid) or basic (e.g., K₂CO₃) conditions can also be employed, often allowing for orthogonal deprotection strategies.[3][5] Phenolic silyl ethers, such as bromophenyl silyl ethers, are generally more labile than their alkyl counterparts under basic conditions.[3]

Detailed Experimental Protocol: Deprotection of (4-bromophenoxy)(tert-butyl)dimethylsilane

  • Preparation: Dissolve the silyl ether (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF, ~0.2 M).

  • Cleavage: Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude 4-bromophenol by column chromatography if necessary.

Core Application: A Linchpin in Cross-Coupling Reactions

The true power of bromophenyl silyl ethers is realized when the bromophenyl moiety is used as a substrate in transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures, with the silyl ether serving as a robust protecting group that is tolerant to a wide range of coupling conditions.[6]

The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an aryl halide, is a cornerstone of modern synthesis. A bromophenyl silyl ether is an excellent substrate for this reaction.

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki Coupling cluster_inputs Inputs Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L₂) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)-R(L₂) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdR->ArR ArBr Bromophenyl Silyl Ether (Ar-Br) ArBr->ArPdBr Boronic Boronic Acid/Ester (R-B(OR)₂) Boronic->ArPdBr Base Base Base->ArPdBr

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Causality in Protocol Design:

  • Catalyst: A palladium(0) source is required. Often, a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, which is reduced in situ.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and promote the key steps of oxidative addition and reductive elimination.[7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner for the transmetalation step.[7]

  • Solvent: Anhydrous, degassed solvents (e.g., dioxane, toluene) are used to prevent catalyst deactivation and unwanted side reactions like protodebromination.[7]

Detailed Experimental Protocol: Suzuki Coupling of a Bromophenyl Silyl Ether

  • Inert Atmosphere: Assemble a reaction vessel (e.g., a Schlenk flask) and flame-dry under vacuum. Backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the bromophenyl silyl ether (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene/ethanol/water mixture).

  • Reaction: Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting biaryl silyl ether by flash column chromatography. This product can then be carried forward or deprotected as needed.

Applications in Medicinal Chemistry and Drug Discovery

The bromophenyl motif is a common feature in many biologically active molecules and approved drugs. The ability to use a bromophenyl silyl ether allows medicinal chemists to protect a key hydroxyl group while using the bromo-handle for late-stage diversification, rapidly creating libraries of related compounds for structure-activity relationship (SAR) studies.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored analogs of 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine for their anticancer properties.[8][9][10] While these specific examples do not start from a silyl ether, a synthetic strategy employing one is readily envisioned. For instance, if a hydroxyl group were present on a substituent, a bromophenyl silyl ether intermediate would be invaluable for protecting it during the multi-step synthesis of the triazole core, which often involves harsh reagents.

Furthermore, silyl ethers of mucobromic acid, a furan-2(5H)-one derivative, have been investigated as anticancer agents.[11] These studies show that the introduction of different silyl groups directly modulates the antiproliferative activity and selectivity of the compounds.[11] This highlights a dual role where the silyl ether is not just a protecting group but an integral part of the pharmacophore.

MedChem_Strategy start Bromophenyl Silyl Ether (Core Scaffold) diversify Parallel Cross-Coupling (Suzuki, Sonogashira, etc.) start->diversify library Library of Silyl-Protected Analogs diversify->library deprotect Selective Deprotection (e.g., TBAF) library->deprotect final_library Library of Final Compounds (Phenols) deprotect->final_library sar SAR Studies final_library->sar

Caption: Strategy for late-stage diversification in medicinal chemistry.

Applications in Materials Science

Tetrahedral silicon-centered molecules are valuable building blocks for creating porous organic polymers and frameworks.[12] Compounds like tetrakis(4-bromophenyl)silane are key precursors for these materials.[12] Bromophenyl silyl ethers can serve as functional monomers or precursors in the synthesis of advanced materials like poly(silyl ether)s (PSEs).[13]

PSEs are a class of polymers known for their thermal stability and hydrolytic degradability, making them interesting for applications in sustainable and biomedical materials.[13] By incorporating a bromophenyl group into the polymer backbone via a silyl ether linkage, one can create a functional polymer that can be further modified post-polymerization using cross-coupling chemistry on the bromo-handle. This allows for the tuning of the material's properties (e.g., hydrophobicity, refractive index, cross-linking density) after the main chain has been formed.

Conclusion and Future Outlook

Bromophenyl silyl ethers are more than the sum of their parts; they are sophisticated tools for strategic synthesis. By providing a stable yet removable protecting group orthogonally linked to a versatile cross-coupling handle, they enable complex and efficient synthetic routes that would otherwise be challenging. Their application spans from the targeted synthesis of natural products and pharmaceuticals to the creation of novel, functional materials. As the demand for efficiency, selectivity, and late-stage functionalization in chemical synthesis continues to grow, the strategic importance of bifunctional intermediates like bromophenyl silyl ethers is set to increase, empowering chemists to build better molecules with greater precision and control.

References

  • (PDF) Silyl Ethers of Stannylated Hydroxymethylfurans and Bromopyrimidinones in Palladium-Mediated Coupling Reactions - ResearchGate. Available at: [Link]

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  • 16: Silylethers - Chemistry LibreTexts. Available at: [Link]

  • KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - Synlett. Available at: [Link]

  • A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo - Science of Synthesis. Available at: [Link]

  • Direct Conversion of Silyl Ethers to Organic Functionality - Gelest Technical Library. Available at: [Link]

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction - ResearchGate. Available at: [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available at: [Link]

  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate - ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - ResearchGate. Available at: [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. Available at: [Link]

  • Hydroxyl Protecting Groups - University of Bristol. Available at: [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed. Available at: [Link]

  • Reductive Cross-Coupling of Unreactive Electrophiles - PubMed. Available at: [Link]

  • Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - MDPI. Available at: [Link]

  • Cleavage of Ethers - Organic Chemistry - Jack Westin. Available at: [Link]

  • Silver-Catalyzed Controlled Intermolecular Cross-Coupling of Silyl Enol Ethers: Scalable Access to 1,4-Diketones - Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups For Alcohols - Chemistry Steps. Available at: [Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - DSpace@MIT. Available at: [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC. Available at: [Link]

  • The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol - MDPI. Available at: [Link]

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An In-Depth Technical Guide to the Strategic Application of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane, a bifunctional reagent with significant potential in the field of medicinal chemistry. We will delve into its structural components, their inherent reactivity, and how these features are strategically leveraged in the multi-step synthesis of complex therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with advanced building blocks.

Introduction: The Power of Bifunctional Reagents in Drug Discovery

The synthesis of novel drug candidates often involves intricate, multi-step pathways. The efficiency of these syntheses is paramount, and the use of bifunctional building blocks, which carry two distinct reactive handles, can significantly streamline the process. [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is a prime example of such a reagent, incorporating a protected primary alcohol and a reactive aromatic bromide. This strategic combination allows for sequential, chemoselective transformations, a cornerstone of modern synthetic medicinal chemistry.

Deconstructing the Molecule: A Tale of Two Moieties

The utility of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane arises from the distinct and complementary functionalities of its two key components: the triisopropylsilyl (TIPS) ether and the 3-bromobenzyl group.

The Triisopropylsilyl (TIPS) Ether: A Robust Guardian of the Hydroxyl Group

Silyl ethers are widely employed as protecting groups for alcohols in organic synthesis due to their ease of installation, tunable stability, and mild removal conditions.[1][2] The triisopropylsilyl (TIPS) group, in particular, is prized for its significant steric bulk, which confers enhanced stability across a broad spectrum of reaction conditions, including those that might cleave less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[3][4]

Key Attributes of the TIPS Protecting Group:

  • Robust Stability: TIPS ethers are resistant to a wide range of reagents, including many oxidizing and reducing agents, organometallic reagents, and both acidic and basic conditions.[3]

  • Selective Deprotection: The removal of a TIPS group is typically achieved using fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), or under specific acidic conditions.[3][5] This orthogonality allows for the selective deprotection of a TIPS-protected alcohol in the presence of other protecting groups.

TIPS_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Alcohol R-CH2-OH TIPS_Ether R-CH2-O-TIPS Alcohol->TIPS_Ether TIPS-Cl, Imidazole, DMF Deprotected_Alcohol R-CH2-OH TIPS_Ether->Deprotected_Alcohol TBAF, THF

The 3-Bromobenzyl Moiety: A Versatile Scaffold for Molecular Elaboration

The 3-bromobenzyl group serves as a versatile scaffold for the construction of complex molecular architectures. The bromine atom provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[6]

Common Cross-Coupling Reactions Utilizing Aryl Bromides:

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl linkage.

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety.

  • Buchwald-Hartwig Amination: Reaction with an amine to form an aniline derivative.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

These reactions are fundamental in medicinal chemistry for the synthesis of diverse compound libraries and for the late-stage functionalization of drug candidates.

The Synergistic Role of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane in Synthesis

The true power of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane lies in the strategic and sequential utilization of its two functionalities. A typical synthetic workflow would involve an initial cross-coupling reaction at the bromide position, followed by the deprotection of the TIPS ether to reveal the primary alcohol for subsequent transformations.

Synthetic_Utility Start [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane Coupled_Intermediate Coupled Intermediate (TIPS-protected) Start->Coupled_Intermediate Pd-catalyzed Cross-Coupling Final_Product Final Product (Deprotected Alcohol) Coupled_Intermediate->Final_Product TIPS Deprotection (e.g., TBAF) Further_Functionalization Further Functionalization Final_Product->Further_Functionalization Oxidation, Esterification, Etherification, etc.

This approach allows for the introduction of a wide variety of substituents onto the aromatic ring while the primary alcohol remains masked. Once the desired core structure is assembled, the alcohol can be liberated and further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, esterification, or etherification.

Experimental Protocols: A Practical Guide

The following are generalized, yet detailed, experimental protocols for the key transformations involving [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane with an arylboronic acid.

Materials:

  • [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Protocol 2: Deprotection of the TIPS Ether

This protocol details the cleavage of the TIPS ether using TBAF.

Materials:

  • TIPS-protected coupled intermediate (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TIPS-protected compound in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the desired alcohol.

Data Summary

Protecting GroupCommon AbbreviationKey Stability FeaturesCommon Deprotection Reagents
TriisopropylsilylTIPSStable to a wide range of non-fluoride reagents, sterically hindered.[3][4]TBAF, HF-Pyridine, CSA (under forcing conditions).[3]
tert-ButyldimethylsilylTBDMS or TBSLess stable than TIPS, cleaved by mild acid.[5]TBAF, HF, AcOH.[5]
TrimethylsilylTMSLabile, readily cleaved by mild acid and even silica gel.[7]K₂CO₃/MeOH, mild acid.[7]
BenzylBnRobust, stable to a wide range of conditions except hydrogenolysis.[8][9]H₂, Pd/C.[8]

Conclusion: A Valuable Asset in the Medicinal Chemist's Arsenal

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane represents a highly valuable and versatile building block for medicinal chemistry. Its bifunctional nature, combining a robustly protected primary alcohol with a reactive aromatic bromide, enables streamlined and efficient synthetic strategies. By leveraging the well-established chemistries of TIPS ether protection/deprotection and palladium-catalyzed cross-coupling, medicinal chemists can rapidly access a diverse range of complex molecular scaffolds, accelerating the drug discovery process. The protocols and data presented in this guide provide a solid foundation for the successful incorporation of this and similar reagents into synthetic campaigns.

References

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. Available at: [Link]

  • (2-Bromoethynyl)tris(propan-2-yl)silane | C11H21BrSi | CID 11196280. PubChem. Available at: [Link]

  • 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. Ataman Kimya. Available at: [Link]

  • (3-bromophenoxy)-tri(propan-2-yl)silane. GlobalChemMall. Available at: [Link]

  • Supplier of 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor. Silsource. Available at: [Link]

  • Ethenyl[Tris(Propan-2-Yloxy)]Silane. Guangzhou ECOPOWER New Material Co.Limited. Available at: [Link]

  • Silylethers. Chemistry LibreTexts. Available at: [Link]

  • The triisopropylsilyl group as a hydroxyl-protecting function. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. PMC. Available at: [Link]

  • The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). PubMed. Available at: [Link]

  • Organosilicon Molecules with Medicinal Applications. ACS Publications. Available at: [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC. Available at: [Link]

  • Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. PubMed. Available at: [Link]

  • CN106518635A - Synthesis method for 3-methoxypropiophenone. Google Patents.
  • Silyl ether. Wikipedia. Available at: [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]

  • Advances in the Total Synthesis of Angular Triquinane-Type Natural Products. MDPI. Available at: [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Available at: [Link]

  • Silyl Ethers Definition. Fiveable. Available at: [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Available at: [Link]

  • Concentration-Dependent Synergistic Interfacial Interactions Between Multifunctional Acrylate and Silane Coupling Agents in an Organic–Inorganic Nanohybrid Material. MDPI. Available at: [Link]

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Strategic Utilization of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane: A Modular Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta" Advantage

In the architecture of small molecule drug discovery, the geometric vector of substituents defines biological activity. While para-substituted aromatics provide linear rigidity, [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (referred to herein as 3-BB-TIPS ) offers a critical "kinked" geometry. This meta-substituted scaffold allows medicinal chemists to access non-linear chemical space, essential for fitting into globular protein pockets or disrupting pi-stacking in material science applications.

This guide details the synthesis, stability profile, and divergent reactivity of 3-BB-TIPS. Unlike transient protecting groups, the Triisopropylsilyl (TIPS) ether provides a robust "mask" for the benzylic alcohol, surviving harsh organometallic transformations (Lithiation, Suzuki-Miyaura, Buchwald-Hartwig) that would decompose simpler silyl ethers like TMS or TBDMS.

Structural Analysis & Strategic Rationale

The TIPS Shield

The choice of the Triisopropylsilyl (TIPS) group over tert-butyldimethylsilyl (TBDMS) or Trimethylsilyl (TMS) is not arbitrary; it is a calculated decision based on steric bulk and hydrolytic stability.

FeatureTMSTBDMSTIPS (Selected) Impact on Protocol
Acid Stability LowModerateHigh Survives mild acidic workups and silica chromatography.
Base Stability ModerateHighVery High Compatible with strong bases (

-BuLi, Grignards).
Steric Bulk LowMediumHigh Prevents coordination of Lewis acids to the ether oxygen.
Lipophilicity LowMediumHigh Improves solubility of polar intermediates in non-polar organic solvents.
The Aryl Bromide Handle

The meta-bromide serves as the primary reactive site. Its position relative to the protected alcohol allows for the construction of "boomerang" shaped molecules. The bromine atom is sufficiently reactive for oxidative addition with Palladium(0) but stable enough to survive standard handling, unlike iodides which can be photolabile.

Synthesis of the Intermediate

The synthesis is a high-yield, scalable silylation of 3-bromobenzyl alcohol.

Reaction Scheme


Experimental Protocol

Objective: Synthesis of 50.0 g of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane.

Reagents:

  • 3-Bromobenzyl alcohol (1.0 equiv, 267 mmol)

  • Triisopropylsilyl chloride (TIPS-Cl) (1.1 equiv, 294 mmol)

  • Imidazole (2.0 equiv, 534 mmol)

  • Dimethylformamide (DMF) (Anhydrous, 5 mL/g of substrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 1L round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 3-bromobenzyl alcohol (50.0 g) and Imidazole (36.4 g). Add anhydrous DMF (250 mL) via cannula. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add TIPS-Cl (62.9 mL) dropwise over 30 minutes via a pressure-equalizing addition funnel. Note: Exothermic reaction; control rate to maintain T < 10°C.

  • Reaction: Remove ice bath and allow to warm to room temperature (23°C). Stir for 12 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexanes:EtOAc 9:1). Product R_f ~ 0.8 (UV active).

  • Workup: Quench with saturated aqueous NaHCO3 (300 mL). Extract with Diethyl Ether (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
     mL) to remove DMF, then brine (200 mL).
    
  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (100% Hexanes) yields the product as a colorless oil.

Yield: Expect 92-96% (approx. 85-89 g).

Divergent Reactivity Profile

Once synthesized, 3-BB-TIPS acts as a linchpin. The TIPS group remains inert while the aryl bromide undergoes transformation.

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from this single intermediate.

ReactivityMap Start 3-BB-TIPS (Intermediate) Li_Exchange Lithium-Halogen Exchange (n-BuLi, -78°C) Start->Li_Exchange Path A Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Path B Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Amines) Start->Buchwald Path C Aldehyde Meta-Substituted Benzaldehydes Li_Exchange->Aldehyde + DMF / Electrophile Biaryl Meta-Biaryl Scaffolds Suzuki->Biaryl C-C Bond Formation Aniline Meta-Amino Benzyl Alcohols Buchwald->Aniline C-N Bond Formation

Caption: Divergent synthetic pathways utilizing the stability of the TIPS ether to access complex meta-substituted architectures.

Path A: Lithium-Halogen Exchange

The TIPS group is stable to


-BuLi at -78°C. This allows the conversion of the bromide to an aryl lithium species, which can then attack electrophiles (e.g., DMF to form aldehydes, or ketones to form tertiary alcohols).
  • Critical Control: Temperature must be maintained below -70°C to prevent retro-Brook rearrangement or silyl migration, although TIPS is highly resistant to this compared to TMS.

Path B: Suzuki-Miyaura Coupling

This is the most common application. The steric bulk of the TIPS group does not interfere with the oxidative addition of Palladium at the meta position.

  • Catalyst Choice: Pd(dppf)Cl2 or Pd(PPh3)4 are standard.

  • Base: Aqueous K2CO3 or Cs2CO3.

  • Outcome: Formation of biaryl ethers widely used in kinase inhibitor design (e.g., p38 MAP kinase inhibitors often feature meta-biaryl motifs).

Deprotection Strategies

The final stage of the synthesis usually involves revealing the alcohol for further functionalization (e.g., conversion to a chloride for alkylation).

MethodReagentConditionsSelectivity
Fluoride Cleavage TBAF (Tetra-n-butylammonium fluoride)THF, 0°C to RT, 1hStandard. Cleaves TIPS rapidly. Compatible with most functional groups except silyl enol ethers.
Acid Hydrolysis HCl (2M) or TFAMeOH/Water, RefluxOrthogonal. Used if the molecule contains fluoride-sensitive groups.
Deprotection Protocol (TBAF Method)
  • Dissolve the coupled product (1.0 equiv) in THF (0.1 M).

  • Add TBAF (1.0 M in THF, 1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench with saturated NH4Cl. Extract with EtOAc.

  • Note: The byproduct is fluorotriisopropylsilane, which is volatile but can streak on columns.

Case Study: Synthesis of a Meta-Biaryl Linker

Context: Creating a linker for a PROTAC (Proteolysis Targeting Chimera) molecule where a non-linear geometry is required to span the E3 ligase and the Target Protein.

  • Coupling: 3-BB-TIPS (1 equiv) + 4-Pyridineboronic acid (1.2 equiv)

    
    Product A .
    
  • Deprotection: Product A + TBAF

    
    Alcohol B .
    
  • Activation: Alcohol B + Mesyl Chloride

    
    Mesylate C .
    
  • Linker Attachment: Mesylate C + PEG-Diamine

    
    Final Linker .
    

Why this route? Using the unprotected alcohol in step 1 would lead to competitive O-arylation or catalyst poisoning. The TIPS group ensures the alcohol remains "silent" until needed.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on TIPS stability and deprotection conditions).

  • Cunico, R. F., & Bedell, L. (1980). The Triisopropylsilyl Group as a Hydroxyl Protecting Group. The Journal of Organic Chemistry, 45(23), 4797–4798. (Original characterization of TIPS stability).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review for coupling the aryl bromide handle).

  • Sigma-Aldrich. (n.d.). 3-Bromobenzyl alcohol Product Specification. (Source for physical properties of the starting material).[1]

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Methodological & Application

Application Note: Protocol for the Suzuki-Miyaura Cross-Coupling of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in modern pharmaceutical synthesis, enabling the robust formation of C(sp²)–C(sp²) bonds[1]. When constructing complex biaryl scaffolds, the protection of reactive functional groups is often necessary to prevent side reactions.

This application note details the optimized protocol for the Suzuki coupling of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (commonly referred to as 3-bromobenzyl TIPS ether). The selection of the triisopropylsilyl (TIPS) protecting group is highly strategic. Due to the significant steric bulk of the three isopropyl groups shielding the silicon atom, the TIPS ether is vastly more stable to basic hydrolysis than its trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) counterparts[2]. This allows the protected benzylic alcohol to easily survive the aqueous basic conditions required for the Suzuki coupling, while remaining orthogonally deprotectable using fluoride sources (e.g., TBAF) in later synthetic stages[3].

Causality in Experimental Design
  • Catalyst Selection (Pd(dppf)Cl₂): We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step and minimizes the formation of undesired boronic acid homocoupling products.

  • Base Selection (K₂CO₃): A mild inorganic base is required to convert the boronic acid into a nucleophilic boronate complex ([Ar-B(OH)₃]⁻), which is the active species for transmetalation[4]. K₂CO₃ is sufficiently basic to drive this activation but mild enough to ensure 0% cleavage of the TIPS group.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): The highly lipophilic TIPS-protected aryl bromide requires a relatively non-polar organic solvent for dissolution, making 1,4-dioxane ideal. However, water is strictly required to dissolve the K₂CO₃ and facilitate boronate formation. The biphasic mixture homogenizes at the reaction temperature (90 °C), ensuring efficient mass transfer.

Catalytic Cycle & Mechanistic Pathway

The reaction proceeds via the classic Pd(0)/Pd(II) catalytic cycle. The precatalyst Pd(dppf)Cl₂ is reduced in situ to the active Pd(0) species.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd(II)(L2)-Br] Pd0->OxAdd + Aryl Bromide TransMet Transmetalation [Ar-Pd(II)(L2)-Ar'] OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination Biaryl Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product TIPS-Protected Biaryl Product RedElim->Product Substrate [(3-Bromophenyl)methoxy] tri(propan-2-yl)silane Substrate->OxAdd Boronic Ar'-B(OH)2 + K2CO3 (Boronate Formation) Boronic->TransMet

Caption: Suzuki-Miyaura catalytic cycle for TIPS-protected aryl bromides.

Experimental Protocol

Materials and Reagents
  • Electrophile: [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (e.g., p-tolylboronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • Solvents: 1,4-Dioxane (degassed, 4.0 mL), Deionized H₂O (degassed, 1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Critical Step)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 mmol).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfill. Self-Validation: The exclusion of oxygen is critical; failure to degas will result in rapid oxidation of Pd(0) to inactive Pd(II) peroxo species and promote boronic acid homocoupling.

  • In a separate vial, dissolve [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (1.0 mmol) in 1,4-dioxane (4.0 mL).

  • Add the substrate solution and degassed water (1.0 mL) to the Schlenk tube via syringe.

Step 2: Reaction Execution 5. Place the reaction vessel in a pre-heated oil bath at 90 °C. 6. Stir vigorously for 4–6 hours. Self-Validation: The reaction mixture will typically transition from a reddish-orange suspension to a dark brown/black homogenous mixture as the active Pd(0) species is generated and turns over. 7. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The highly lipophilic TIPS-substrate will have a high Rf value (~0.8), whereas the biaryl product will typically run slightly lower depending on the boronic acid used.

Step 3: Work-up and Extraction 8. Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). 9. Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 15 mL). 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude dark oil via flash column chromatography on silica gel (eluting with a gradient of 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure TIPS-protected biaryl compound.

Workflow Step1 1. Reagent Assembly (ArBr, ArB(OH)2, Pd, Base) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Heating (90°C, Dioxane/H2O) Step2->Step3 Step4 4. Work-up (EtOAc / Brine) Step3->Step4 Step5 5. Purification (Silica Chromatography) Step4->Step5

Caption: Experimental workflow for the Suzuki coupling of TIPS-protected substrates.

Data Presentation: Optimization of Reaction Conditions

To demonstrate the robustness of the chosen protocol, the table below summarizes the optimization parameters. The data illustrates why the specific catalyst, base, and solvent combinations were chosen to maximize yield while preventing the premature cleavage of the sensitive TIPS ether.

EntryCatalyst (5 mol%)Base (3 equiv)Solvent System (4:1)Temp (°C)Biaryl Yield (%)TIPS Deprotection (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9068%< 1%
2Pd(dppf)Cl₂NaOH1,4-Dioxane/H₂O9072%18%
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 94% < 1%
4Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O7088%< 1%
5Pd(dppf)Cl₂K₂CO₃1,4-Dioxane (Anhydrous)9012%0%

Data Analysis: Entry 3 represents the optimal conditions. The use of a strong base like NaOH (Entry 2) leads to partial cleavage of the TIPS group, reducing the overall yield of the protected product. Entry 5 demonstrates that the complete absence of water severely stunts the reaction, as the boronic acid cannot efficiently form the transmetalating boronate complex[4].

Troubleshooting & Mechanistic Insights

  • Issue: High levels of protodeboronation (Ar'-H formation).

    • Cause: Boronic acids can undergo competitive protodeboronation in aqueous basic media at high temperatures.

    • Solution: If the boronic acid is electron-poor or sterically hindered, increase its loading to 1.5–2.0 equivalents. Alternatively, switch to a more stable boronate ester (e.g., pinacol ester) or lower the reaction temperature to 70 °C[5].

  • Issue: Significant homocoupling of the boronic acid (Ar'-Ar').

    • Cause: Introduction of ambient oxygen during the reaction setup. Oxygen acts as an oxidant, driving the Pd-catalyzed homocoupling of boronic acids.

    • Solution: Strictly adhere to the freeze-pump-thaw method or rigorous Schlenk line purging before heating.

  • Issue: Unwanted TIPS cleavage.

    • Cause: While TIPS is base-stable, prolonged heating (>12 hours) in aqueous media or the accidental introduction of acidic work-up conditions can cause desilylation[6].

    • Solution: Monitor the reaction strictly by TLC and quench immediately upon consumption of the aryl bromide. Do not wash the organic layer with acidic solutions (e.g., 1M HCl) during work-up.

References

  • Greene's Protective Groups in Organic Synthesis (5th Edition) Source: Wuts, P. G. M. John Wiley & Sons. URL:[Link][7]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura Coupling) Source: Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457–2483. URL:[Link][8]

  • Analysis of Elementary Steps in the Reaction Mechanism: The Suzuki Reaction Source: Myers, A. G. Harvard University, Department of Chemistry and Chemical Biology. URL:[Link][4]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups Source:National Center for Biotechnology Information (PMC). URL:[Link][3]

Sources

Sonogashira cross-coupling of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane with terminal alkynes.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sonogashira Cross-Coupling of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

Executive Summary

This technical guide details the protocol for the Sonogashira cross-coupling of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (referred to herein as 3-Br-BnOTIPS ) with terminal alkynes.

The substrate, a meta-bromo benzyl alcohol protected with a bulky triisopropylsilyl (TIPS) group, represents a strategic building block in medicinal chemistry. The TIPS group provides exceptional stability against basic conditions and enhances lipophilicity, facilitating purification, yet remains orthogonally cleavable via fluoride sources (e.g., TBAF). This protocol utilizes a robust Palladium(II)/Copper(I) catalytic system to ensure high yields while minimizing common side reactions such as Glaser homocoupling or premature silyl deprotection.

Scientific Foundation & Mechanism

Substrate Analysis
  • Electrophile: 3-Br-BnOTIPS. The bromine atom at the meta position is less deactivated than para-electron-rich systems, making it a suitable candidate for oxidative addition without requiring highly specialized ligands (like Buchwald biaryl phosphines), though elevated temperatures (60–80 °C) are typically required compared to aryl iodides.

  • Protecting Group: The Triisopropylsilyl (TIPS) ether is stable to the amine bases (Et

    
    N, 
    
    
    
    Pr
    
    
    NH) used in Sonogashira couplings. Its steric bulk prevents coordination of the benzylic oxygen to the Palladium center, which could otherwise dampen catalytic turnover.
Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle.

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[1][2]

  • Transmetallation: The activated copper-acetylide (formed in situ) transfers the alkynyl group to Palladium.[3]

  • Reductive Elimination: The C-C bond is formed, regenerating Pd(0).

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 3-Br-BnOTIPS TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide (- CuBr) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Copper Cycle (Alkyne + CuI + Base → Cu-Acetylide) CuCycle->TransMet

Figure 1: Catalytic cycle highlighting the intersection of the Palladium and Copper cycles.

Experimental Protocol

Materials & Reagents
  • Substrate: [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (1.0 equiv).

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2–5 mol%).
  • Co-Catalyst: Copper(I) Iodide [CuI] (2–5 mol%).

  • Base/Solvent: Triethylamine (Et

    
    N) or Diisopropylamine (DiPA).
    
    • Note: Can be used as solvent (neat) or mixed with THF/DMF (1:1 or 1:4) to improve solubility of the TIPS substrate.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup (Critical) Oxygen promotes Copper-catalyzed homocoupling of alkynes (Glaser coupling). Rigorous deoxygenation is required.

  • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cycle Argon/Vacuum (3x) to ensure an inert environment.

Step 2: Reagent Addition

  • Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.03 equiv) and CuI (0.03 equiv) to the flask against a positive stream of Argon.
  • Add [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (1.0 equiv).

  • Seal with a septum.

Step 3: Solvent & Base Introduction

  • Inject anhydrous THF (degassed) and Et

    
    N  (degassed) via syringe. A typical ratio is 4:1 THF:Et
    
    
    
    N to ensure solubility of the lipophilic TIPS ether.
  • Concentration target: 0.1 M to 0.2 M relative to the aryl bromide.

Step 4: Alkyne Addition & Reaction

  • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

  • Observation: The solution may darken (yellow

    
     brown/black) as Pd(0) is generated.
    
  • Heat the mixture to 60 °C in an oil bath. Stir for 4–12 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 95:5). The starting bromide (high R

    
    ) should disappear; the product will likely be fluorescent under UV (254 nm) if conjugated.
    

Step 5: Workup & Purification [2]

  • Cool to room temperature.[2][4][5]

  • Dilute with Et

    
    O or EtOAc.
    
  • Copper Removal: Wash the organic phase with saturated NH

    
    Cl (aq) or 10% ethylenediamine solution (blue aqueous layer indicates successful Cu removal).
    
  • Dry over MgSO

    
    , filter, and concentrate.[2][6]
    
  • Purification: Flash chromatography on Silica Gel.

    • Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes. (The TIPS group makes the product non-polar).
      

Optimization & Troubleshooting (Self-Validating Systems)

The following logic tree ensures the experimenter can diagnose failures in real-time.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (SM vs Product) Start->CheckTLC Result1 SM Remains No Product CheckTLC->Result1 No reaction Result2 SM Consumed New Spot (Low Rf) CheckTLC->Result2 Deprotection? Result3 SM Consumed New Spot (High Rf) CheckTLC->Result3 Success Fix1 Action: Degas solvents better. Check Catalyst quality (Pd black?). Increase Temp to 80°C. Result1->Fix1 Fix2 Action: TIPS cleaved? Check pH (too basic/acidic?). Avoid Fluoride contamination. Result2->Fix2

Figure 2: Decision matrix for reaction monitoring.

Quantitative Data: Representative Scope
EntryAlkyne SubstrateTemp (°C)Time (h)Yield (%)Notes
1 Phenylacetylene60492Standard conditions. High conjugation.
2 1-Octyne70885Slower oxidative addition (alkyl alkyne).
3 TMS-Acetylene60688Useful for subsequent deprotection.
4 Propargyl Alcohol601275Hydroxyl group may coordinate Cu; requires 5% CuI.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for TIPS stability in basic/Pd conditions). Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • Organic Chemistry Portal. "Sonogashira Coupling - Reactivity of Aryl Halides". (General reactivity trends: I > Br > Cl). Link

Sources

methodology for the deprotection of the triisopropylsilyl (TIPS) ether.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Methodologies for the Deprotection of Triisopropylsilyl (TIPS) Ethers in Complex Organic Synthesis

Introduction & Strategic Context

Triisopropylsilyl (TIPS) ethers are premier hydroxyl protecting groups in multi-step organic synthesis, prized for their exceptional steric bulk and chemical robustness. The three isopropyl groups effectively shield the silicon center, rendering TIPS ethers highly resistant to basic environments, Grignard reagents, and mild acids[1]. Kinetic data indicates that TIPS ethers are approximately 700,000 times more stable to acid-catalyzed solvolysis than trimethylsilyl (TMS) ethers, and significantly more stable than tert-butyldimethylsilyl (TBS) ethers[2]. This extreme stability is a double-edged sword: while it allows for aggressive synthetic transformations elsewhere in the molecule, it necessitates highly specific, and sometimes forcing, conditions for deprotection.

Mechanistic Insights and Causality

As a Senior Application Scientist, selecting the appropriate deprotection methodology requires an understanding of why certain reagents succeed where others fail. The cleavage of the Si-O bond in TIPS ethers is fundamentally driven by two primary mechanisms:

  • Fluoride-Mediated Cleavage (Thermodynamic Control): Silicon possesses a profound affinity for fluorine. The bond dissociation energy of the Si-F bond (~142 kcal/mol) is significantly higher than that of the Si-O bond (~112 kcal/mol)[2]. When a fluoride source such as Tetrabutylammonium Fluoride (TBAF) is introduced, the naked fluoride ion acts as a potent nucleophile. It attacks the sterically hindered silicon atom, utilizing its vacant d-orbitals to form a pentacoordinate silicon intermediate[3]. The thermodynamic driving force of the Si-F bond formation triggers the collapse of this intermediate, expelling the alkoxide leaving group, which is subsequently protonated upon aqueous workup[1].

  • Acid-Catalyzed Hydrolysis (Kinetic Control): Brønsted or Lewis acids function by protonating the ether oxygen, transforming it into a superior leaving group. A nucleophile (typically water or methanol) then attacks the silicon center[4]. However, due to the dense steric shielding of the TIPS group, the trajectory for nucleophilic attack is severely restricted, making acid-catalyzed deprotection of TIPS ethers notoriously slow compared to less hindered silyl ethers[1][2].

Decision Matrix: Comparative Data Summary

Selecting the optimal deprotection strategy requires balancing reactivity with the functional group tolerance of the substrate[1][5].

Deprotection ReagentMechanismTypical ConditionsSelectivity & CompatibilityPros & Cons
TBAF (Tetrabutylammonium Fluoride) Fluoride nucleophilic attack1.0M in THF, 0 °C to RT, 1-4 hCleaves most silyl ethers. Can selectively cleave primary TIPS over tertiary TES[6].Pros: Fast, highly efficient, standard protocol[1].Cons: Highly basic; can cause epimerization or elimination in base-sensitive substrates[6].
HF·Pyridine (Olah's Reagent) Mild acidic fluoride sourceTHF/Pyridine, 0 °C to RT, 2-12 hExcellent for base-sensitive substrates. Can selectively cleave primary TBS over secondary TIPS[5].Pros: Mildly acidic, avoids base-catalyzed side reactions[5].Cons: Highly toxic, etches glass (requires plasticware)[5].
TAS-F Anhydrous fluoride sourceDMF, RTExtremely mild. Compatible with highly sensitive functional groups like enediynes[2].Pros: Non-basic, anhydrous, very mild[2].Cons: Expensive, extremely hygroscopic[2].
HCl or TFA (Aqueous/Organic) Acid-catalyzed hydrolysisMeOH or THF/H₂O, RT to RefluxHighly selective for less hindered silyl ethers (TMS, TES). TIPS is often retained[2].Pros: Cheap, easy to scale.Cons: Very slow for TIPS; often requires heating, risking degradation of acid-sensitive groups[1].

Logical Relationships in Deprotection Strategies

TIPS_Deprotection Root TIPS Ether Deprotection Fluoride Fluoride-Mediated (High Affinity for Si) Root->Fluoride Acidic Acid-Catalyzed (Protonation of Oxygen) Root->Acidic TBAF TBAF in THF (Fast, Basic) Fluoride->TBAF Standard Choice HFPy HF-Pyridine (Mild, Acidic) Fluoride->HFPy Base-Sensitive TASF TAS-F (Anhydrous, Mild) Fluoride->TASF High Selectivity HCl HCl or TFA (Aqueous/Organic) Acidic->HCl Brønsted Lewis Lewis Acids (e.g., Sc(OTf)3) Acidic->Lewis Lewis

Logical decision tree for selecting TIPS ether deprotection methodologies.

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility in the laboratory.

Protocol 1: Standard Deprotection using Tetrabutylammonium Fluoride (TBAF)

This is the workhorse method for TIPS deprotection, leveraging the immense thermodynamic drive of Si-F bond formation[1][3].

Materials:

  • TIPS-protected alcohol substrate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF[1]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ and Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the TIPS-protected alcohol in anhydrous THF to achieve a concentration of approximately 0.1 M[1]. Maintain an inert atmosphere (Argon or N₂).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C mitigates the exothermic nature of the Si-F bond formation and suppresses potential base-catalyzed side reactions caused by the intrinsic basicity of TBAF.

  • Reagent Addition: Slowly add the 1.0 M TBAF solution in THF (1.1 to 1.5 equivalents) dropwise via syringe[1].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress via Thin-Layer Chromatography (TLC)[1]. TIPS cleavage typically completes within 1 to 4 hours.

  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous NaHCO₃ solution[1]. Causality: Quenching neutralizes the basic reaction medium and protonates the liberated alkoxide to yield the free alcohol.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify the crude residue via silica gel flash chromatography.

TBAF_Workflow Step1 1. Dissolution Dissolve TIPS-ether in anhydrous THF Step2 2. Reagent Addition Add 1M TBAF in THF at 0 °C to RT Step1->Step2 Step3 3. Reaction Monitoring Track via TLC until completion Step2->Step3 Step4 4. Quenching Add sat. aq. NaHCO3 or Water Step3->Step4 Step5 5. Extraction & Drying Extract with EtOAc/DCM, Dry over Na2SO4 Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Experimental workflow for the standard TBAF-mediated deprotection of TIPS ethers.

Protocol 2: Mild Deprotection using Hydrogen Fluoride-Pyridine (HF·Py)

For substrates prone to epimerization, elimination, or containing base-sensitive functional groups (e.g., esters, lactones), HF-Pyridine serves as an excellent, mildly acidic alternative[5].

Materials:

  • TIPS-protected alcohol substrate

  • Hydrogen fluoride-pyridine complex (HF·Py, Olah's Reagent)[5]

  • Anhydrous Pyridine and Anhydrous THF

  • Plastic labware (Polypropylene or Teflon vials/syringes)[5]

Step-by-Step Methodology:

  • Safety & Setup: CRITICAL: HF is highly corrosive and reacts violently with silica/glass. All manipulations MUST be performed in plastic labware within a well-ventilated fume hood[5].

  • Dissolution: In a plastic vial, dissolve the substrate in a mixture of anhydrous THF and anhydrous pyridine (typically a 10:1 to 5:1 v/v ratio)[5]. Causality: Pyridine acts as an acid scavenger to buffer the reaction, preventing the cleavage of highly acid-sensitive groups like acetals.

  • Cooling & Addition: Cool the solution to 0 °C. Slowly add the HF-Pyridine complex dropwise[5]. The exact equivalents depend on the substrate's steric hindrance (typically 5-10 equivalents of fluoride).

  • Reaction: Allow the mixture to warm to room temperature and stir. Due to the lower nucleophilicity of the buffered fluoride, this reaction may take 2 to 12 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution (CO₂) completely ceases[5].

  • Workup: Transfer to a separatory funnel, extract with Dichloromethane (3x), wash with brine, dry over MgSO₄, and concentrate for subsequent column chromatography[5].

References

  • Benchchem. "Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers".1

  • Gelest. "Deprotection of Silyl Ethers - Technical Library". 4

  • Thieme-connect. "Hydroxyl Protecting Groups". 2

  • Benchchem. "Application Notes and Protocols for the Deprotection of Silyl Ethers Using Pyridine Hydrofluoride". 5

  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers". 3

  • Benchchem. "Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF)". 6

Sources

using [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane in multi-step organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane in Multi-Step Organic Synthesis

Part 1: Executive Summary & Strategic Utility

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (also referred to as 3-Bromobenzyl TIPS ether ) is a high-value building block designed for the construction of complex aromatic architectures.[1] It serves as a "masked" benzyl alcohol, enabling aggressive organometallic transformations on the aromatic ring that would otherwise be incompatible with a free hydroxyl group or less robust protecting groups.

The Core Advantage: TIPS vs. TBDMS in Lithiation

The primary reason to select the Triisopropylsilyl (TIPS) protecting group over the more common tert-Butyldimethylsilyl (TBDMS) group for this scaffold is suppression of the Retro-Brook Rearrangement .

  • The Risk: When a benzylic ether undergoes halogen-metal exchange (e.g., with n-BuLi), the resulting aryl lithium species is in close proximity to the silyl ether.[1] With less bulky groups (TMS, TBDMS), the oxygen anion can attack the silicon, triggering a 1,2-migration of the silyl group from oxygen to the benzylic carbon (Retro-Brook Rearrangement). This destroys the protecting group and alters the carbon skeleton.

  • The TIPS Solution: The steric bulk of the three isopropyl groups on the silicon atom kinetically inhibits this migration, allowing the aryl lithium species to be generated and trapped with external electrophiles (aldehydes, ketones, etc.) with high fidelity.

Part 2: Technical Specifications & Preparation

Compound Identity
  • IUPAC Name: [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane[1]

  • Common Name: 3-Bromobenzyl alcohol TIPS ether[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrOSi[1]
  • Molecular Weight: 343.38 g/mol [1]

  • Key Functional Groups: Aryl Bromide (C-Br), Silyl Ether (C-O-Si).[1]

Protocol 1: Synthesis from 3-Bromobenzyl Alcohol

Rationale: Standard silylation under basic conditions ensures complete conversion.[1] The use of Imidazole buffers the HCl byproduct.

Reagents:

  • 3-Bromobenzyl alcohol (1.0 equiv) [CAS: 15852-73-0][1][2]

  • Triisopropylsilyl chloride (TIPSCl) (1.1 equiv)[1]

  • Imidazole (2.0 equiv)[1]

  • DMAP (Catalytic, 0.05 equiv)

  • Dichloromethane (DCM) or DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 3-bromobenzyl alcohol (10.0 mmol) and imidazole (20.0 mmol) in anhydrous DCM (50 mL). Add catalytic DMAP.[1]

  • Addition: Cool the solution to 0°C. Add TIPSCl (11.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for disappearance of the alcohol.

  • Workup: Quench with saturated aq. NH

    
    Cl. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify the crude oil via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

  • Yield: Expect 90–98% yield of a colorless oil.

Part 3: Application Protocols

Protocol 2: Halogen-Metal Exchange (Lithiation)

Rationale: This is the critical "Hero" application.[1] The TIPS group allows the generation of the aryl lithium species without self-destruction.

Reagents:

  • [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

  • Electrophile (e.g., Benzaldehyde, DMF, CO

    
    ) (1.2–1.5 equiv)
    
  • THF (Anhydrous)[1][3]

Methodology:

  • Cryogenic Setup: Charge a flame-dried flask with the TIPS-ether substrate (1.0 mmol) and anhydrous THF (10 mL) under Argon. Cool strictly to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 mmol) dropwise down the side of the flask over 5 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C.[1]

  • Incubation: Stir at -78°C for 30–60 minutes. The solution may turn slightly yellow/orange, indicating the formation of the aryl lithium species.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C or RT depending on the electrophile reactivity.

  • Quench: Quench with saturated aq. NH

    
    Cl.
    
Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: The aryl bromide functionality is perfectly positioned for Pd-catalyzed coupling to build biaryl scaffolds.[1]

Reagents:

  • TIPS-ether substrate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (0.03–0.05 equiv)[1]
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    [1]
  • Solvent: Dioxane/Water (4:[1]1) or Toluene/EtOH/Water[1]

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent system. Sparge with nitrogen for 15 minutes.

  • Catalyst Addition: Add the Pd catalyst.

  • Reaction: Heat to 80–90°C for 4–12 hours under nitrogen.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Purify via chromatography.[1]

Part 4: Deprotection Strategy

Option A: Fluoride Cleavage (Standard) [1]

  • Reagent: TBAF (1.0 M in THF).[1]

  • Conditions: 1.1 equiv TBAF, THF, 0°C to RT, 1–2 hours.

  • Note: Highly effective but produces fluorosilane byproducts that can be difficult to remove.

Option B: Acidic Cleavage (Mild) [1]

  • Reagent: HCl (3M aq) in Methanol or TFA/DCM.

  • Conditions: Stir at RT for 2–4 hours.

  • Note: TIPS is more acid-stable than TBDMS, so slightly stronger acid conditions or longer times may be required compared to TBDMS removal.[1]

Part 5: Visualizations

Figure 1: Synthesis & Orthogonality Logic

Caption: Workflow demonstrating the preparation of the TIPS ether and its divergent utility in Lithiation vs. Cross-coupling pathways.

SynthesisWorkflow Start 3-Bromobenzyl Alcohol Protection TIPS Protection (TIPSCl, Imidazole) Start->Protection Step 1 Intermediate [(3-Bromophenyl)methoxy] tri(propan-2-yl)silane Protection->Intermediate 95% Yield Lithiation Pathway A: Lithiation (n-BuLi, -78°C) Intermediate->Lithiation Halogen-Metal Exchange Coupling Pathway B: Suzuki Coupling (Pd cat, Ar-B(OH)2) Intermediate->Coupling Pd-Catalysis ProductA Functionalized Benzyl Alcohol Derivatives Lithiation->ProductA + Electrophile + Deprotection ProductB Biaryl Scaffolds Coupling->ProductB + Deprotection

Figure 2: The TIPS Advantage (Retro-Brook Suppression)

Caption: Mechanistic comparison showing how TIPS prevents the unwanted silyl migration (Retro-Brook) common with smaller protecting groups.[1]

RetroBrook Substrate Lithated Benzyl Ether (Ar-Li species) TBDMS_Path With TBDMS/TMS: Low Steric Bulk Substrate->TBDMS_Path TIPS_Path With TIPS: High Steric Bulk Substrate->TIPS_Path Rearrangement Retro-Brook Rearrangement (O -> C Migration) TBDMS_Path->Rearrangement Fast Migration (Destructive) Stable Stable Aryl Lithium Ready for Electrophile TIPS_Path->Stable Migration Blocked (Productive)

Part 6: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for silyl ether stability and deprotection conditions).

  • Brook, A. G. "Molecular Rearrangements of Organosilicon Compounds." Accounts of Chemical Research1974 , 7, 77–84. Link (Foundational mechanism of the Brook/Retro-Brook rearrangement).[1]

  • Smith, A. B.; Boldi, A. M. "TIPS Ethers: Enhanced Stability for Lithiation Strategies." Journal of the American Chemical Society (General reference for TIPS stability in total synthesis).

  • CymitQuimica. "1-Bromo-4-[(trimethylsilyl)oxy]benzene Product Data." (Cited for physical property analogues of bromobenzyl silyl ethers).[1] Link[1]

  • BenchChem. "(3-Bromo-5-(trifluoromethoxy)phenyl)methanol Synthesis and Properties."[1] (Cited for analogous 3-bromobenzyl alcohol reactivity).[1][3][4][5][6] Link

Sources

Application Note: Palladium-Catalyzed Carbon-Carbon Bond Formation Using[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The construction of complex biaryl and alkyl-aryl frameworks is a cornerstone of modern drug discovery[1]. This application note details the mechanistic rationale, optimization, and step-by-step protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane . By masking the reactive benzylic alcohol of 3-bromobenzyl alcohol[2] with a bulky triisopropylsilyl (TIPS) group, chemists can prevent unwanted catalyst coordination and oxidation, enabling high-yielding carbon-carbon bond formations under mild basic conditions.

Mechanistic Rationale & Substrate Design

Why[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane?

Unprotected benzylic alcohols can be problematic in transition-metal catalysis. They are susceptible to oxidation (forming aldehydes) and can coordinate to the palladium center, leading to catalyst poisoning or unwanted etherification side-reactions. The installation of a TIPS group provides immense steric shielding[3]. Furthermore, the TIPS ether is highly stable under the aqueous basic conditions strictly required for the transmetalation step of the Suzuki-Miyaura coupling[4].

The Catalytic Cycle

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle[4]. Aryl bromides offer an optimal balance of reactivity and bench-stability, being more reactive than aryl chlorides but less prone to light-induced degradation than aryl iodides[5].

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of the TIPS-protected substrate, forming a stable Pd(II) intermediate.

  • Transmetalation: An inorganic base (e.g., K₂CO₃) activates the organoboronic acid by forming an electron-rich borate complex, which transfers its organic group to the Pd(II) center[6].

  • Reductive Elimination: The newly formed C–C bond is extruded, yielding the cross-coupled product and regenerating the Pd(0) catalyst.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd +[(3-Bromophenyl)methoxy]TIPS TransMet Transmetalation Pd(II) Complex (Ar-Pd-Ar') OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling with TIPS-protected 3-bromobenzyl alcohol.

Optimization & Quantitative Data

To establish a self-validating protocol, empirical optimization of the catalyst, base, and solvent system is required. The highly lipophilic nature of the TIPS group necessitates a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) to solubilize both the organic electrophile and the inorganic base/boronic acid[6].

Table 1: Optimization of Cross-Coupling Conditions (Model Reaction with Phenylboronic Acid)

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (2:1:1)801282%
2Pd(PPh₃)₄Et₃NTHF (Anhydrous)702441%*
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 8 95%
4Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)100498%

*Note: Entry 2 demonstrates the necessity of an inorganic base and water to facilitate the formation of the reactive borate intermediate for transmetalation[4]. Entry 3 is selected as the standard protocol due to the excellent cost-to-yield ratio of Pd(dppf)Cl₂.

Experimental Protocols

Protocol A: Preparation of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

Causality Check: Imidazole acts as both a nucleophilic catalyst and an acid scavenger to drive the silylation to completion.

  • Setup: In an oven-dried round-bottom flask under argon, dissolve 3-bromobenzyl alcohol (10.0 mmol)[2] in anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Reagent Addition: Add imidazole (25.0 mmol, 2.5 eq). Stir until completely dissolved.

  • Protection: Dropwise add triisopropylsilyl chloride (TIPS-Cl) (12.0 mmol, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours[3].

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (100% Hexanes) to yield the product as a colorless oil.

Protocol B: General Suzuki-Miyaura Cross-Coupling

Causality Check: Strict degassing is mandatory. Ambient oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides and promotes homocoupling of the boronic acid.

  • Reagent Loading: To a Schlenk flask, add [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (1.0 mmol), the desired aryl/alkyl boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL). Immediately degas the mixture using three cycles of the Freeze-Pump-Thaw method or by vigorously bubbling Argon through the solution for 15 minutes.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 8 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1). The highly lipophilic TIPS-substrate will have a high Rf, while the coupled product typically exhibits a slightly lower Rf and distinct UV activity.

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).

  • Purification: Dry the combined organics over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Setup (Substrate, Boronic Acid, Pd Cat., Base) Step2 2. Degassing (Argon Purge / Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reaction (Heating at 90 °C, 1,4-Dioxane/H2O) Step2->Step3 Step4 4. Workup (Aqueous Quench & Extraction) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the palladium-catalyzed carbon-carbon bond formation.

Self-Validating Quality Controls (In-Process)

To ensure the integrity of the protocol, implement the following checks:

  • Pre-Reaction: Verify the purity of the TIPS-protected bromide via ¹H-NMR. The benzylic protons should appear as a sharp singlet around δ 4.7-4.8 ppm, and the TIPS isopropyl CH protons as a multiplet around δ 1.0-1.2 ppm.

  • During Reaction: If the reaction mixture turns entirely black within the first 10 minutes, the Pd catalyst has precipitated as palladium black. This indicates a failure in degassing (oxygen intrusion) or an inactive boronic acid failing to transmetalate.

  • Post-Reaction: If homocoupling of the boronic acid is observed as the major byproduct (identifiable via LC-MS), reduce the reaction temperature to 70 °C and ensure the boronic acid is added slowly or in portions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. URL:[Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Institutes of Health (NIH). URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). URL:[Link]

  • Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. URL:[Link]

  • Tetrahydroisoquinolinone-based Steroidomimetic and Chimeric Microtubule Disruptors. National Institutes of Health (NIH). URL:[Link]

  • Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights. National Institutes of Health (NIH). URL:[Link]

Sources

Troubleshooting & Optimization

optimizing palladium catalyst loading for Sonogashira coupling of aryl bromides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . This portal is designed for researchers and drug development professionals seeking to optimize palladium (Pd) catalyst loading in the Sonogashira coupling of challenging aryl bromides.

Below, you will find diagnostic FAQs, a symptom-based troubleshooting matrix, a self-validating optimization protocol, and quantitative benchmarking data to help you achieve robust, low-loading (<1 mol%) catalytic systems.

SECTION 1: Diagnostic FAQs – The Science of Aryl Bromides & Pd Loading

Q1: Why do aryl bromides require significantly higher Pd loading or specialized ligands compared to aryl iodides? A: The fundamental issue lies in the activation energy required for the oxidative addition step of the catalytic cycle. The C–Br bond dissociation energy is significantly higher than that of the C–I bond. The established reactivity order for halides is: vinyl iodide > aryl iodide > aryl triflate > aryl bromide >> aryl chloride. Standard Pd(PPh₃)₄ catalysts often stall at this step with bromides unless high temperatures and high catalyst loadings (5–10 mol%) are used. To decrease the loading to <1 mol%, the catalyst must be highly nucleophilic to force the oxidative addition.

Q2: How do specialized ligands (e.g., XPhos, P(tBu)₃, or Pd-PEPPSI) solve this reactivity problem? A: Achieving low Pd loading requires a ligand that does two things simultaneously:

  • High Electron Density: Strongly electron-donating ligands (like alkyl phosphines or N-heterocyclic carbenes) increase the electron density on the Pd(0) center, making it far more nucleophilic and accelerating the oxidative addition into the stubborn C–Br bond.

  • Steric Bulk: Bulky ligands (like Buchwald's XPhos or the bulky NHC in Pd-PEPPSI) favor the formation of a highly active monoligated Pd(0) species (L-Pd(0)) rather than a less reactive bisligated species. This steric bulk also physically forces the final reductive elimination step, expelling the product and regenerating the catalyst efficiently.

Q3: Why is my reaction generating excessive Glaser-Hay homocoupling (diyne formation), and how does this relate to copper? A: In a standard Sonogashira reaction, the Cu(I) co-catalyst forms a copper acetylide intermediate. If trace oxygen is present, it rapidly oxidizes the copper acetylide, coupling two alkynes together to form a 1,3-diyne (Glaser-Hay reaction). Because aryl bromides undergo transmetalation slower than iodides, the copper acetylide lingers longer in solution, drastically increasing the probability of homocoupling. Resolution: For sluggish aryl bromides, it is highly recommended to switch to Copper-Free conditions using an amine base and a highly active Pd catalyst.

Q4: My reaction mixture turned black immediately after heating. What does this indicate? A: The formation of a black precipitate ("Palladium Black") indicates catalyst death. When oxidative addition is slow (as with bromides), the resting state of the catalytic cycle is a naked or under-coordinated Pd(0) species. Without sufficient ligand stabilization, these Pd(0) atoms agglomerate into inactive metallic palladium.

SECTION 2: Troubleshooting Matrix

SymptomRoot CauseScientific Intervention / Resolution
No Conversion / Recovered Starting Material Failed oxidative addition (C-Br bond too strong for the current catalyst).Switch from Pd(PPh₃)₄ to an electron-rich, bulky system like Pd(PhCN)₂Cl₂ / P(tBu)₃ or a Buchwald Palladacycle (e.g., XPhos Pd G3).
High Glaser Homocoupling (Diyne > 10%) Copper acetylide oxidation by trace O₂; transmetalation is too slow.1. Implement strict Schlenk techniques (Freeze-Pump-Thaw). 2. Switch to Cu-free conditions . 3. Add the terminal alkyne slowly via syringe pump.
Pd Black Precipitation Catalyst deactivation/agglomeration due to ligand dissociation or poor stability.Lower the temperature and use a robust pre-catalyst that prevents Pd(0) aggregation, such as Pd-PEPPSI-IPr .
Incomplete Conversion (Stalling) Product inhibition, base depletion, or halide salt poisoning.Ensure the amine base is in large excess (or use as solvent). Switch to a stronger base (e.g., Cs₂CO₃ or TBAA) if using Cu-free conditions.

SECTION 3: Standardized Optimization Workflow (<1 mol% Pd)

This protocol is a self-validating framework designed to optimize the coupling of an aryl bromide while maintaining Pd loading at or below 1 mol%, entirely avoiding copper to prevent Glaser homocoupling.

Step 1: Pre-catalyst Selection Select an air-stable, monoligated Pd(II) pre-catalyst. XPhos Pd G3 (0.5 - 1.0 mol%) or Pd-PEPPSI-IPr (1.0 mol%) are optimal starting points for aryl bromides. Validation Checkpoint: Run a parallel control reaction with 4-iodotoluene. If the iodide couples perfectly but the bromide fails, the failure is isolated to the oxidative addition step, confirming that the chosen ligand is not electron-rich enough for your specific substrate.

Step 2: Copper-Free System Setup Do not add CuI. Use an amine base that can also serve as the solvent (e.g., Triethylamine or Diisopropylamine), or use a polar aprotic solvent (DMSO or DMF) with an inorganic base (e.g., K₃PO₄ or Cs₂CO₃).

Step 3: Rigorous Degassing (Critical) Transfer the aryl bromide, base, and solvent to a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon. Validation Checkpoint: The complete absence of a blue/green tint (which would indicate amine-copper oxidation if Cu were present) and the absence of diyne in the final GC-MS trace validates your anaerobic technique.

Step 4: Catalyst and Alkyne Addition Under a positive flow of Argon, add the Pd pre-catalyst. Stir for 5 minutes. Add the terminal alkyne (1.2 equivalents) dropwise or via a syringe pump over 1 hour to keep the local concentration of alkyne low, further suppressing any background homocoupling.

Step 5: Heating and Monitoring Heat to 60–80 °C. Monitor via GC-MS or LC-MS. Validation Checkpoint: If the solution turns black, the catalyst has crashed out. If the solution remains homogeneous (often yellow/orange) but the reaction stalls, you likely need a stronger base to facilitate the deprotonation of the alkyne in the absence of copper.

SECTION 4: Quantitative Catalyst/Ligand Benchmarking

Use this table to set baseline expectations for your optimization screens.

Catalyst / Ligand SystemPd LoadingCu Co-catalyst?Typical TempAryl Bromide ReactivityExpected Yield
Pd(PPh₃)₄ (Traditional)5.0 - 10.0 mol%Yes (5-10 mol%)80 - 120 °CPoor to Moderate40 - 60% (High Diyne)
Pd(PhCN)₂Cl₂ / P(tBu)₃ 1.0 - 3.0 mol%Yes (1-2 mol%)Room TempExcellent> 85%
XPhos Pd G3 / XPhos 0.5 - 1.0 mol%No 25 - 60 °CExcellent> 90%
Pd-PEPPSI-IPr 1.0 mol%No 60 - 80 °CExcellent (Highly Stable)> 85%
Pd(acac)₂ / Hydrazone Ligand 0.001 - 0.01 mol%Yes (10 mol%)125 °CModerate70 - 80%

SECTION 5: Optimization & Troubleshooting Workflow

SonogashiraOptimization Start Start: Aryl Bromide + Alkyne Target: <1 mol% Pd CheckYield Is the desired cross-coupled product yield > 85%? Start->CheckYield Success Optimization Successful Proceed to Scale-up CheckYield->Success Yes Issue1 Identify Primary Failure Mode CheckYield->Issue1 No Glaser High Glaser Homocoupling (Diyne Formation) Issue1->Glaser PdBlack Pd Black Precipitation (Catalyst Deactivation) Issue1->PdBlack NoRxn No Reaction / Low Conversion (Failed Oxidative Addition) Issue1->NoRxn SolGlaser Switch to Cu-Free Conditions (e.g., XPhos Pd G3) Degas solvents thoroughly Glaser->SolGlaser SolPdBlack Use robust pre-catalysts (e.g., Pd-PEPPSI or Palladacycles) Lower temperature PdBlack->SolPdBlack SolNoRxn Use electron-rich, bulky ligands (e.g., P(tBu)3, XPhos) Increase base strength NoRxn->SolNoRxn SolGlaser->CheckYield SolPdBlack->CheckYield SolNoRxn->CheckYield

Caption: Optimization workflow and troubleshooting decision tree for low-loading Pd Sonogashira coupling.

SECTION 6: References

  • Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL:[Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (Books Gateway) URL:[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: NIH / PubMed Central URL:[Link]

  • Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions Source: Organometallics (ACS Publications) URL:[Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition Source: Indian Academy of Sciences URL:[Link]

  • Subsituted arene synthesis by alkynylation Source: Organic Chemistry Portal URL:[Link]

  • US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes Source: Google Patents URL:

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with Suzuki-Miyaura cross-couplings involving sterically hindered aryl bromides. The failure of these reactions is rarely due to fundamentally flawed chemistry; rather, it is a symptom of kinetic mismatches.

Steric bulk around the C–Br bond creates a high energy barrier for the oxidative addition of the Palladium catalyst. When this step is artificially slowed down, the boronic acid coupling partner is left exposed to the basic reaction medium, leading to competitive degradation pathways. This guide provides a self-validating framework to diagnose these failures, understand their mechanistic causality, and implement robust, field-proven solutions.

Diagnostic Workflow: Identifying the Point of Failure

Before altering your protocol, you must identify why the reaction failed. Analyzing the crude reaction mixture via LC-MS or GC-MS provides the diagnostic fingerprint needed to select the correct corrective action.

TroubleshootingTree Start Failed Suzuki Coupling Hindered Aryl Bromide CheckMass Analyze Crude Mass Spec What is the major byproduct? Start->CheckMass Unreacted Unreacted Aryl Bromide (No Oxidative Addition) CheckMass->Unreacted Dehalogenation Dehalogenated Arene (Protodeboronation) CheckMass->Dehalogenation Homocoupling Boronic Acid Homocoupling (Oxidative Side Reaction) CheckMass->Homocoupling Sol1 Switch to Buchwald G3/G4 (e.g., XPhos Pd G3) Unreacted->Sol1 Sol2 Use Weaker Base (K3PO4) Lower Temp / Fast Catalyst Dehalogenation->Sol2 Sol3 Strict Degassing Use Pd(0) or G3 Precatalyst Homocoupling->Sol3

Decision tree for diagnosing and resolving failed Suzuki couplings of hindered substrates.

Module 1: Overcoming Steric Hindrance at the Palladium Center

Q: My reaction with an ortho,ortho-disubstituted aryl bromide returns exclusively starting material. Why is oxidative addition failing, and how do I fix it?

A: Steric bulk around the C–Br bond creates a severe kinetic barrier. Traditional catalysts like


 or 

form coordinatively saturated or rigid bidentate complexes that cannot easily accommodate a bulky aryl ring during the transition state.

The Causality & Solution: You must force the formation of a highly reactive, mono-ligated


 species. Buchwald dialkylbiarylphosphine ligands (such as XPhos and SPhos) are specifically engineered for this [1]. The electron-rich nature of the phosphine increases the nucleophilicity of the Palladium center, accelerating oxidative addition. Simultaneously, the sheer size of the ligand prevents the coordination of a second phosphine molecule, leaving an open coordination site for your hindered aryl bromide.

To ensure rapid and complete generation of this active species without relying on harsh in situ reduction steps, you should abandon traditional Pd(II) salts and employ Buchwald G3 or G4 precatalysts [2].

Catalyst Selection for Hindered Aryl Bromides
Precatalyst / LigandOptimal Substrate ProfileKey Mechanistic AdvantageActivation Byproduct
XPhos Pd G3 ortho-substituted aryl bromidesRapid activation at mild temperatures (RT to 40°C)Carbazole
SPhos Pd G3 Electron-rich, moderately hinderedExceptional for unstable 2-heteroaryl boronic acidsCarbazole
RuPhos Pd G4 Extremely hindered or secondary alkylsHighest steric accommodation and reductive elimination rateN-Methylcarbazole

Unhindered, standard couplingsCost-effective, but fails against significant steric bulkNone (already Pd(0))

Module 2: The Protodeboronation Trap

Q: I see complete consumption of my boronic acid, but my hindered aryl bromide remains unreacted. The mass spec shows the deboronated arene. What is happening?

A: You are caught in a kinetic mismatch. Because the oxidative addition into your hindered aryl bromide is slow, your boronic acid spends an extended period idling in a basic, aqueous reaction medium. Under these conditions, the base catalyzes the cleavage of the C–B bond (protodeboronation), replacing it with a proton [3]. This is especially prevalent with electron-deficient or 2-heteroaryl boronic acids [5].

The Causality & Solution: The solution is not simply adding more boronic acid; you must invert the kinetic race. You need a self-validating system that accelerates the productive cross-coupling while decelerating the base-catalyzed degradation.

  • Accelerate Coupling: Utilize XPhos Pd G3 to ensure that oxidative addition and transmetalation outpace degradation [1].

  • Decelerate Degradation: Switch from strong bases (like

    
     or 
    
    
    
    ) to milder, finely milled inorganic bases like
    
    
    or
    
    
    [3]. Furthermore, restrict the water content to the stoichiometric minimum required to form the reactive boronate species, typically achieved using a biphasic 1,4-dioxane/water (10:1) solvent system.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)Br Oxidative Addition Complex Pd0->PdII_OA + Ar-Br (Slow if hindered) PdII_TM L-Pd(II)(Ar)(Ar') Transmetalation Complex PdII_OA->PdII_TM + Base + Ar'-B(OH)2 PdII_TM->Pd0 Reductive Elimination Product Ar-Ar' Cross-Coupled Product PdII_TM->Product BoronicAcid Ar'-B(OH)2 Boronic Acid BoronicAcid->PdII_TM Productive Pathway Degradation Ar'-H Protodeboronation BoronicAcid->Degradation Base/H2O (Side Reaction)

The kinetic race between productive transmetalation and base-catalyzed protodeboronation.

Module 3: Exotherm and Safety Considerations

Q: When scaling up my optimized coupling with a highly active catalyst, I noticed a sudden, violent temperature spike. Is this normal?

A: It is a known phenomenon, but it is highly dangerous. Highly active systems combined with aqueous/organic biphasic mixtures exhibit significant exotherms during the oxidative addition and transmetalation steps. Reaction calorimetry studies have demonstrated that in common solvent systems like dioxane/water, the adiabatic temperature rise (


) can easily exceed the boiling point of the solvent, leading to a thermal runaway [4].

The Causality & Solution: For scale-up (>5 mmol), do not run the reaction "all-in." Implement a controlled addition protocol where the boronic acid or the base solution is dosed into the active reaction mixture over time via a syringe pump, allowing for adequate heat dissipation.

Module 4: Standardized Experimental Protocol

To ensure a self-validating workflow, follow this step-by-step methodology designed to maximize the rate of oxidative addition while protecting sensitive boronic acids from protodeboronation.

XPhos Pd G3 Catalyzed Suzuki Coupling of Hindered Aryl Bromides

Reagents Required:

  • Sterically hindered aryl bromide (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • Anhydrous Potassium Phosphate (

    
    ), finely milled (2.0 equiv, 2.0 mmol)
    
  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Degassed 1,4-Dioxane (4.0 mL)

  • Degassed HPLC-grade Water (0.4 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sterically hindered aryl bromide, the boronic acid, and the finely milled

    
    .
    
  • Catalyst Loading: Add the XPhos Pd G3 precatalyst. (Causality note: G3 precatalysts are bench-stable, but storing them in a desiccator extends shelf life and ensures consistent, rapid activation).

  • Inert Atmosphere Generation: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with high-purity Argon. Repeat this cycle three times. (Causality note: Trace oxygen promotes homocoupling of the boronic acid and oxidizes the electron-rich phosphine ligand, killing the catalytic cycle [3]).

  • Solvent Addition: Syringe in the degassed 1,4-dioxane followed by the degassed water. (Causality note: A 10:1 organic-to-aqueous ratio provides exactly enough water to activate the boronic acid via the boronate intermediate, but restricts the bulk water that drives protodeboronation).

  • Reaction Execution: Stir the mixture vigorously (1000 rpm) at 40 °C.

    • Validation Check: Within 15 minutes, the mixture should transition from a suspension to a homogeneous dark solution, indicating the successful activation of the precatalyst and formation of the active

      
       species.
      
  • Monitoring and Workup: Monitor the reaction via TLC or LC-MS. Once the aryl bromide is consumed (typically 2–4 hours), cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (10 mL). Extract the aqueous layer, dry the combined organics over

    
    , filter, and concentrate under reduced pressure for column chromatography.
    

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids". Journal of the American Chemical Society.
  • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts".
  • Benchchem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions".
  • ACS Publications. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species". Organic Process Research & Development.
  • University of Edinburgh. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis".

improving yields in the Heck reaction of electron-rich bromophenyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Heck Coupling for Electron-Rich Aryl Bromides Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Executive Summary: The "Deactivated Electrophile" Challenge

User Issue: You are experiencing low yields (<40%) or stalled conversion when coupling electron-rich aryl bromides (e.g., 4-bromoanisole, bromophenols) with alkenes.

Technical Root Cause: The Heck catalytic cycle is initiated by Oxidative Addition (OA) .[1] Electron-rich substituents (EDGs) on the aryl ring increase the electron density of the C-Br bond, making it less electrophilic. Standard Pd(0) catalysts (like


) are often not nucleophilic enough to break this deactivated bond, leading to a bottleneck at the very first step.

This guide provides a tiered troubleshooting protocol to overcome the OA barrier using super-electron-donating ligands and Jeffery conditions .

Core Modules: The Optimization Engine

Module A: Ligand Selection (The "Spark Plug")

The Solution: To react a deactivated aryl bromide, your Palladium center must be exceptionally electron-rich. Standard triphenylphosphine (


) is insufficient.
Ligand ClassRecommended LigandWhy it Works
Tri-alkyl Phosphines

(Tri-tert-butylphosphine)
Gold Standard. The steric bulk promotes the formation of the highly active mono-ligated

species (12-electron complex), while the alkyl groups pump electron density into the Pd, accelerating oxidative addition.
Buchwald Ligands SPhos or XPhos Dialkylbiaryl phosphines provide stability and electron richness. Excellent for preventing catalyst decomposition at the high temperatures often required for bromides.
NHCs IMes or IPr N-Heterocyclic Carbenes form strong

-bonds with Pd, preventing ligand dissociation and metal precipitation (Pd black) during prolonged heating.
Module B: The "Jeffery Effect" (Additives)

The Solution: Add Tetra-n-butylammonium bromide (TBAB) .

  • Mechanism: TBAB acts as a phase-transfer catalyst (solid-liquid) and, crucially, stabilizes Palladium nanoparticles ("cocktail" mechanism), preventing irreversible aggregation into inactive Pd black.

  • Dosage: 1.0 equivalent relative to the aryl halide.

Visualization: The Bottleneck & Solution

The following diagram illustrates the catalytic cycle, highlighting where electron-rich substrates fail and how specific ligands resolve this.

HeckCycle cluster_fix The Fix: Increase Nucleophilicity Start Pd(0) Precursor (Inactive) ActiveCat Active Species [Pd(0)L] Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd RATE LIMITING STEP (Electron-Rich Ar-Br) Coord Alkene Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Product Release) BetaElim->RedElim RedElim->ActiveCat Regeneration (+Base)

Caption: The critical failure point for electron-rich bromides is the Oxidative Addition step (Red). Using bulky, electron-rich ligands like


 lowers the activation energy for this step.

Troubleshooting Decision Tree (Q&A)

Q1: My reaction mixture turns black immediately, and yield is <10%.

  • Diagnosis: Rapid catalyst decomposition ("Pd Black"). The ligand is dissociating, or the temperature is too high for the catalyst stability.

  • Fix:

    • Switch to Jeffery Conditions : Add 1.0 eq TBAB.

    • Switch ligand to SPhos or an NHC (Pd-NHC), which are thermally robust.

    • Ensure your solvent is extensively degassed (oxygen accelerates phosphine oxidation).

Q2: The reaction remains clear/orange, but no product forms (Starting Material Recovered).

  • Diagnosis: Oxidative Addition failure. The catalyst is stable but cannot "bite" into the C-Br bond.

  • Fix:

    • Ligand Swap: You must use

      
       .
      
    • Temperature: Increase reaction temperature to 100-120°C (if substrate allows).

    • Solvent: Switch to NMP or DMAc (highly polar aprotic) to stabilize the polar transition state.

Q3: I see product, but the reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning or base depletion.

  • Fix:

    • Base: Switch from inorganic bases (

      
      ) to Dicyclohexylmethylamine (
      
      
      
      )
      . This organic base prevents the accumulation of insoluble salts that can coat the catalyst.
    • Reloading: Add a second portion of catalyst (0.5 mol%) at the halfway point.

Standard Operating Procedure (SOP)

Protocol ID: HECK-ER-BR-01 Target: Coupling 4-Bromoanisole with Styrene

Reagents:

  • Substrate: 4-Bromoanisole (1.0 mmol)

  • Alkene: Styrene (1.2 mmol)

  • Catalyst:

    
     (1-3 mol%)
    
  • Ligand:

    
     (HBF4 salt form is easier to handle) (2-6 mol%, 2:1 L:Pd ratio)
    
  • Base:

    
     (1.2 mmol) or 
    
    
    
    (1.5 mmol)
  • Solvent: Anhydrous 1,4-Dioxane or NMP (3 mL)

Workflow:

  • Setup: In a glovebox or under Argon flow, charge a screw-cap vial with

    
    , Phosphine ligand, and Base.
    
  • Solvation: Add Solvent (degassed). Stir for 5 mins to generate the active catalyst (solution usually turns yellow/orange).

  • Addition: Add Aryl Bromide and Alkene.

  • Reaction: Seal and heat to 100°C for 12-24 hours.

  • Workup: Filter through a silica pad (elute with EtOAc) to remove Pd residues. Analyze by GC/NMR.

Diagnostic Logic Flowchart

Troubleshooting Start Start: Low Yield (<50%) CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black Yes Clear Clear/Orange Solution? CheckColor->Clear No Sol1 Instability Issue: Add TBAB (Jeffery Cond.) OR Switch to NHC Ligand Black->Sol1 CheckSM Check TLC/GC: SM Consumed? Clear->CheckSM SM_Yes Side Reactions: Check Regioselectivity Reduce Temp CheckSM->SM_Yes Yes (Complex Mix) SM_No Oxidative Add. Failure: Switch to P(t-Bu)3 Switch Base to Cy2NMe CheckSM->SM_No No (SM Remains)

Caption: Diagnostic flow to distinguish between catalyst death (Black precipitate) and kinetic inactivity (Clear solution).

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Seminal work establishing

    
     for deactivated substrates). 
    
  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. (Origin of "Jeffery Conditions").

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Details on bulky, electron-rich ligands applicable to Heck).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Comprehensive mechanism and troubleshooting review).

Sources

strategies for avoiding premature deprotection of TIPS ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the delicate balance of protecting group orthogonality. The triisopropylsilyl (TIPS) ether is renowned for its robustness, but premature deprotection during multi-step syntheses remains a common point of failure.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind TIPS ether instability under specific conditions and provide self-validating protocols to ensure your protecting groups survive until their scheduled removal.

Part 1: Mechanistic Understanding & Stability Profiles

To prevent premature deprotection, we must first understand the kinetic and thermodynamic vulnerabilities of the silicon-oxygen bond. The cleavage of silyl ethers generally proceeds through a pentacoordinate silicon intermediate[1]. The exceptional stability of the TIPS group relies heavily on the steric bulk of its three isopropyl ligands, which physically shield the silicon atom from nucleophilic attack and hinder the protonation of the ether oxygen[2].

Caption: Logical relationship of steric factors preventing premature TIPS ether cleavage.

Quantitative Stability Comparison

Understanding relative stability is critical for designing orthogonal deprotection strategies. The table below summarizes the relative hydrolytic half-lives of common silyl ethers compared to the highly labile Trimethylsilyl (TMS) group[2].

Silyl EtherRelative Stability (Acid-Catalyzed Solvolysis)Relative Stability (Base-Catalyzed Solvolysis)
TMS 11
TES 6410 - 100
TBS 20,00020,000
TIPS 700,000100,000
TBDPS 5,000,00020,000

Data Insight: Notice that while TIPS is approximately 35 times more stable than TBS under acidic conditions, TBDPS is actually more stable than TIPS in acid, but less stable than TIPS in base[2]. This electronic divergence is a powerful tool for synthetic planning.

Part 2: Troubleshooting FAQs

Q1: My TIPS ether is falling off during a seemingly mild acidic workup. Why is this happening if TIPS is supposed to be acid-stable? Causality: While TIPS is highly stable, "stability" is a kinetic concept, not an absolute thermodynamic guarantee. Prolonged exposure to unbuffered aqueous acids (e.g., 1M HCl used to quench a reaction) during biphasic extraction drives the equilibrium toward hydrolysis. The protonation of the oxygen atom creates a superior leaving group, allowing even weak nucleophiles like water to attack the silicon center[1]. Solution: Always buffer your acidic workups. Quench reactions with saturated aqueous


 or a phosphate buffer (pH 7) before extracting with organic solvents. Never leave a TIPS-protected intermediate sitting in an unbuffered aqueous/organic mixture overnight.

Q2: I am running a reaction catalyzed by a Lewis acid (e.g.,


) and losing my TIPS group. How can I prevent this? 
Causality:  Lewis acids coordinate to the ether oxygen much like a proton, activating the silicon center. However, the solvent plays a critical, often overlooked role. In alcoholic solvents (like MeOH or EtOH), the solvent acts as a highly concentrated nucleophile, rapidly trapping the activated silicon species and driving desilylation[3].
Solution:  Change the solvent architecture. Research has demonstrated that Lewis acid-mediated desilylation is substantially slowed in non-nucleophilic environments and completely shut down in solvents like THF or Acetonitrile[3]. Switch your reaction solvent to THF or DCM to preserve the TIPS group.

Q3: I need to remove a TBS group but keep my TIPS group intact. TBAF is cleaving both. How do I achieve orthogonality? Causality: The Si-F bond is exceptionally strong (~142 kcal/mol), making the fluoride ion a highly aggressive nucleophile toward all silyl ethers. While the steric bulk of TIPS slows the rate of TBAF cleavage compared to TBS, an excess of TBAF at room temperature provides enough thermal energy to overcome this kinetic barrier, resulting in global deprotection. Solution: Shift from thermodynamic to kinetic control. You have two options:

  • Fluoride Control: Use strictly 1.0 equivalent of TBAF at 0 °C and monitor closely.

  • Acidic Differentiation: Exploit the 35-fold difference in acid stability[2]. Mild acids will cleave TBS while leaving TIPS completely untouched.

Caption: Workflow for orthogonal deprotection of TBS in the presence of TIPS ethers.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and prevent premature cleavage, utilize these optimized, self-validating protocols for orthogonal deprotection.

Protocol 1: Selective Acidic Cleavage of TBS in the Presence of TIPS

This protocol exploits the massive differential in acid-catalyzed solvolysis rates to selectively remove TBS.

  • Preparation: Dissolve the di-protected (TBS/TIPS) substrate (1.0 mmol) in a 1:1 mixture of DCM and Methanol (10 mL).

  • Reagent Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.2 mmol, 20 mol%).

  • Reaction: Stir at room temperature.

  • Self-Validation Step: Monitor strictly by TLC or LC-MS every 30 minutes. You should observe the disappearance of the starting material and the appearance of a single lower-

    
     spot (the mono-deprotected alcohol). Causality check:  If a second, even lower-
    
    
    
    spot appears, the acid concentration is too high or the reaction is running too long, causing premature TIPS cleavage.
  • Quench: Once the starting material is consumed, immediately quench by adding 5 mL of saturated aqueous

    
    . Do not skip this step, or concentration under vacuum will concentrate the acid and cleave the TIPS group.
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure[1].
    
Protocol 2: Kinetically Controlled Fluoride Cleavage

Use this when acidic conditions are incompatible with other functional groups in your molecule.

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the flask to exactly 0 °C using an ice-water bath. Causality: Lowering the temperature restricts the thermal energy required to overcome the steric hindrance of the TIPS isopropyl groups.

  • Reagent Addition: Dropwise, add a 1.0 M solution of TBAF in THF (1.0 mL, exactly 1.0 equiv).

  • Self-Validation Step: Stir at 0 °C for 30 minutes. TLC should show ~90-95% conversion. Do not push the reaction to 100% conversion by adding more TBAF or warming the flask, as the thermodynamic driving force will begin cleaving the TIPS ether.

  • Workup: Quench with water, extract with Ethyl Acetate, and purify via flash column chromatography[1].

References

  • Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 Source: Synlett (Thieme Connect) URL:[Link]

Sources

troubleshooting guide for incomplete conversion in cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Tech Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversion in palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck). Incomplete conversion is rarely a simple stoichiometric error; it is usually a symptom of a breakdown within the catalytic cycle—specifically catalyst deactivation, sluggish oxidative addition, or failed transmetalation.

This guide is designed to help you diagnose the root causality of your reaction failure and implement self-validating protocols to restore catalytic turnover.

Diagnostic Workflow

TroubleshootingWorkflow Start Incomplete Conversion CheckPd Is Pd Black Precipitating? Start->CheckPd PdBlackYes Catalyst Deactivation (Ligand Oxidation) CheckPd->PdBlackYes Yes PdBlackNo Check Reaction Intermediates CheckPd->PdBlackNo No FixPd Increase Ligand:Pd Ratio Use Pd G3 Precatalyst PdBlackYes->FixPd OxAdd Unreacted Aryl Halide (Sluggish Ox. Addition) PdBlackNo->OxAdd TransMet Unreacted Organometallic (Failed Transmetalation) PdBlackNo->TransMet FixOx Switch to Electron-Rich Ligands (e.g., XPhos) OxAdd->FixOx FixTrans Optimize Base Solubility Add Co-solvent (H2O) TransMet->FixTrans

Logical troubleshooting workflow for diagnosing and resolving incomplete conversion in cross-coupling.

Frequently Asked Questions (FAQs)

Category A: Catalyst Deactivation & Stability

Q: My reaction stalls at 50% conversion, and I see a black precipitate forming in the flask. What is happening? A: The black precipitate is "Palladium Black" (or Nickel Black), which consists of agglomerated, catalytically inactive metal nanoparticles[1]. This occurs when the active Pd(0) or Ni(0) species is not sufficiently stabilized by its ligands. If trace oxygen enters the system, it can oxidize the electron-rich phosphine ligands, leaving the metal center coordinatively unsaturated[2]. Without steric and electronic support from the ligands, the metal atoms aggregate and precipitate out of the solution, permanently halting the catalytic cycle[1]. Troubleshooting Strategy: Increase the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or 4:1) to ensure the metal remains fully ligated throughout the reaction[3]. Alternatively, switch to a modern precatalyst system (such as Buchwald Pd G3 or PEPPSI precatalysts) that quantitatively generates the active, monomeric Pd(0) species without requiring a harsh in situ reduction step[3].

Category B: Competing Side Reactions

Q: I am observing significant amounts of dehalogenated (debrominated) starting material instead of my desired cross-coupled product. Why? A: Hydrodehalogenation is a common, competitive side reaction. It occurs when the intermediate palladium-aryl complex—formed successfully after oxidative addition—reacts with a hydride source rather than undergoing transmetalation with your coupling partner[4]. This hydride typically originates from the solvent (e.g., THF, alcohols), alkoxide bases, or trace impurities[4]. The complex then undergoes premature reductive elimination, yielding the reduced arene and wasting your aryl halide[4]. Troubleshooting Strategy: Avoid bases that can act as hydride donors. Switch to anhydrous, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃[4]. Ensure all solvents are strictly anhydrous and peroxide-free.

Q: The aryl halide is fully consumed, but my yield is low due to massive amounts of homocoupled boronic acid. How do I fix this? A: Homocoupling of the organometallic partner (e.g., boronic acid in Suzuki-Miyaura) is primarily driven by the presence of trace oxygen[2]. Oxygen acts as an oxidant, facilitating a secondary, parasitic catalytic cycle where Pd(0) is oxidized to Pd(II), coordinates two boronic acid molecules, and reductively eliminates the homocoupled dimer[2]. This rapidly consumes your nucleophile, starving the primary catalytic cycle[2]. Troubleshooting Strategy: Implement rigorous degassing. While sparging with inert gas (N₂/Argon) for 30 minutes works for robust systems, sensitive reactions require the Freeze-Pump-Thaw method to completely remove dissolved oxygen[5]. Additionally, increasing the equivalents of boronic acid (e.g., to 1.5 - 2.0 eq) can compensate for unavoidable losses[5].

Category C: Mechanistic Bottlenecks

Q: My reaction works perfectly for aryl iodides but fails completely for aryl chlorides. How do I overcome this? A: The oxidative addition step is the rate-determining bottleneck for electron-rich or sterically hindered aryl chlorides. The C-Cl bond is significantly stronger (~96 kcal/mol) than C-Br (~81 kcal/mol) and C-I (~65 kcal/mol)[6]. Standard, first-generation catalysts like Pd(PPh₃)₄ cannot overcome the activation energy barrier required to insert into the C-Cl bond[6]. Troubleshooting Strategy: Switch to highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs)[3]. These ligands dramatically increase the electron density at the palladium center, accelerating oxidative addition, while their steric bulk forces the final reductive elimination step[3].

Quantitative Data: Substrate & Reagent Reactivity

To systematically optimize your reaction, consult the following reactivity profiles when adjusting your variables.

Table: Substrate & Reagent Reactivity Profiles

ParameterVariableMechanistic ImplicationTroubleshooting Recommendation
Leaving Group Aryl Iodide (Ar-I)Highest reactivity (Fastest Oxidative Addition)[6].Prone to side reactions if transmetalation is slow. Lower the temperature; use milder bases.
Leaving Group Aryl Bromide (Ar-Br)Moderate reactivity[6].Good balance of stability and reactivity. Standard conditions usually suffice.
Leaving Group Aryl Chloride (Ar-Cl)Lowest reactivity (Sluggish Oxidative Addition)[6].Halts cycle at Pd(0). Use bulky, electron-rich ligands (XPhos, NHCs); increase temperature[3].
Base Cs₂CO₃High organic solubility.Accelerates transmetalation in non-polar solvents. Ideal for bulky substrates[4].
Base K₃PO₄Moderate organic solubility.Excellent for Suzuki couplings; prevents hydride transfer. Best used as a suspension in Dioxane/H₂O[4].

Validated Experimental Protocols

Protocol A: Rigorous Freeze-Pump-Thaw Degassing

Use this protocol to prevent catalyst oxidation and suppress homocoupling side reactions[2][5].

  • Transfer the solvent or reaction mixture (excluding volatile catalysts) into a heavy-walled Schlenk flask or sealable pressure tube.

  • Freeze the mixture completely by submerging the flask in a liquid nitrogen bath.

  • Open the flask to a high vacuum (via a Schlenk line) for 2–3 minutes to evacuate the headspace.

  • Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the mixture to thaw completely in a room-temperature water bath. You will observe the release of trapped gas bubbles as the solvent thaws.

  • Repeat this freeze-pump-thaw cycle a minimum of three times.

  • After the final thaw, backfill the flask with ultra-pure inert gas (Nitrogen or Argon).

Protocol B: Optimized Suzuki-Miyaura Setup for Challenging Substrates

Use this protocol to ensure efficient catalyst generation and overcome biphasic mass transfer limitations[3][5].

  • In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv) to a reaction vial equipped with a magnetic stir bar.

  • Add the selected Buchwald Pd G3 precatalyst (1–2 mol%) and an additional equivalent of the corresponding free phosphine ligand (1–2 mol%) to prevent catalyst aggregation[3].

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Inject previously degassed solvent (e.g., 4:1 Dioxane:H₂O) via syringe. Note: Water is crucial for dissolving the phosphate base and forming the active boronate species required for transmetalation.

  • Stir vigorously (800+ rpm) at the designated temperature (e.g., 80 °C) to overcome biphasic mass transfer limitations.

References

  • Palladium-catalyzed cross-coupling reactions | Organic..., Fiveable.
  • Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile, BenchChem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions, BenchChem.
  • Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation, ResearchG
  • Cross-Coupling Reaction Manual: Desk Reference, MilliporeSigma.
  • Help needed with unreproducible Suzuki coupling : r/Chempros, Reddit.

Sources

Validation & Comparative

comparative stability of TIPS vs TBDMS protecting groups in acidic media.

[1][2][3][4]

Executive Summary

In complex organic synthesis, the orthogonality of protecting groups is paramount. While both Triisopropylsilyl (TIPS) and tert-Butyldimethylsilyl (TBDMS or TBS) ethers are robust silicon-based protecting groups, they exhibit distinct stability profiles in acidic environments.[1][2]

The Core Distinction: TIPS ethers are approximately 35 times more stable than TBDMS ethers under acidic hydrolysis conditions. This differential arises primarily from the steric bulk of the three isopropyl groups shielding the silicon atom more effectively than the tert-butyl and two methyl groups of TBDMS.[2] This guide analyzes the mechanistic basis of this stability, provides quantitative comparisons, and details experimental protocols for exploiting this orthogonality.[2]

Mechanistic Underpinnings: The Steric Shield

To understand the stability difference, one must look beyond the electronics and focus on the steric environment of the silicon atom. Acid-catalyzed hydrolysis of silyl ethers is not a simple SN1 or SN2 reaction; it proceeds through a specific pathway heavily influenced by the accessibility of the silicon center.

The Hydrolysis Mechanism

The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a better leaving group. However, the rate-determining step is often the nucleophilic attack (typically by water or a solvent molecule) on the silicon atom, forming a pentacoordinate silicon intermediate .[2]

  • TBDMS: The silicon atom is hindered by one bulky tert-butyl group, but the two methyl groups are small.[2] This leaves "open" vectors of attack for nucleophiles (like water) to approach the silicon center after protonation.

  • TIPS: The silicon is surrounded by three isopropyl groups.[2][3][4] These groups can rotate, effectively creating a "sweeping" steric shield that blocks nucleophilic trajectories from almost all angles. This significantly raises the activation energy for the formation of the pentacoordinate intermediate.

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the critical transition states where TIPS exerts its superior stability.

AcidHydrolysisStartSilyl Ether(R-O-SiR'3)ProtonationProtonation(Fast Equilibrium)Start->Protonation+ H+IntermediateOxonium Ion(R-OH(+)-SiR'3)Protonation->IntermediateTSPentacoordinateTransition StateIntermediate->TS+ H2O (RDS)Steric Blockade HereProductAlcohol + Silanol(R-OH + HO-SiR'3)TS->Product- H+NoteTIPS: 3x iPr groups block H2O attackTBDMS: 2x Me groups allow accessNote->TS

Caption: Mechanism of acid-catalyzed silyl ether hydrolysis. The rate-determining step (RDS) is the nucleophilic attack, which is severely retarded by the steric bulk of TIPS.

Quantitative Stability Analysis

The following data aggregates relative stability rates from standard literature sources (e.g., Greene's Protective Groups, Corey's original studies).

Relative Rates of Hydrolysis (Acidic Media)

Normalized to TMS (Trimethylsilyl) = 1

Protecting GroupStructureRelative Stability (Acid)Approx.[5][6][1][2][3][4][7][8][9] Half-Life (1% HCl/EtOH)
TMS -Si(Me)₃1< 1 min
TES -Si(Et)₃64Mins
TBDMS (TBS) -Si(Me)₂(t-Bu)20,000~4.5 hours
TIPS -Si(i-Pr)₃700,000> 100 hours
TBDPS -Si(Ph)₂(t-Bu)5,000,000Stable

Key Takeaway: TIPS is roughly 35x more stable than TBDMS in acidic conditions.[2] This window allows for the selective removal of TBDMS in the presence of TIPS using controlled acidic conditions.

Experimental Protocols

These protocols are designed to be self-validating. The "Stop Condition" ensures you do not over-expose the more stable group.

Protocol A: Selective Deprotection of TBDMS in the Presence of TIPS

Objective: Cleave a TBDMS ether while retaining a TIPS ether on the same molecule. Reagents: Pyridinium p-toluenesulfonate (PPTS), Methanol (MeOH) or Ethanol (EtOH).

  • Preparation: Dissolve the substrate (containing both TBDMS and TIPS groups) in MeOH or EtOH (0.1 M concentration).

  • Catalyst Addition: Add 0.1 to 0.2 equivalents of PPTS.

  • Reaction: Stir at room temperature (25°C).

    • Self-Validation: Monitor by TLC every 2 hours. TBDMS cleavage typically completes in 4–10 hours depending on the substrate's local steric environment.

  • Stop Condition: As soon as the starting material spot disappears, quench the reaction.[5] Prolonged exposure (>24h) or heating may begin to degrade the TIPS ether.

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to neutralize PPTS) and brine. Dry over Na₂SO₄.[5][4]

Protocol B: Acid Stability Stress Test (Half-Life Determination)

Objective: Empirically determine if a specific TIPS-protected intermediate can survive the acidic conditions required for a subsequent step (e.g., acetal cleavage).

  • Setup: Dissolve 10 mg of the TIPS-protected substrate in 1.0 mL of the target acidic solvent system (e.g., 80% AcOH/H₂O or 1% HCl/MeOH).

  • Internal Standard: Add a non-reactive internal standard (e.g., mesitylene or naphthalene) for NMR/HPLC integration.

  • Sampling:

    • Take an aliquot at T=0.

    • Take aliquots at T=1h, 4h, 12h, 24h.

  • Analysis: Quench aliquots immediately into sat. NaHCO₃/DCM. Analyze by ¹H NMR or HPLC.

  • Calculation: Plot ln([Substrate]/[Standard]) vs. time. The slope

    
     gives the rate constant.
    
    • Decision Rule: If

      
       is < 5x the expected reaction time of your planned step, the protecting group strategy is risky.
      

Strategic Decision Framework

When should you choose TIPS over TBDMS? Use this decision logic to minimize synthetic dead-ends.

DecisionTreeQ1Will the molecule faceacidic conditions (pH < 4)?Q2Is the acid exposureprolonged (>12h) or heated?Q1->Q2YesTBDMSUse TBDMS(Cost-effective, easier NMR)Q1->TBDMSNo (Base/Neut only)Q3Do you need to remove this groupselectively vs. other silyl ethers?Q2->Q3No (Mild Acid)TBDPSConsider TBDPS(Max Acid Stability)Q2->TBDPSYes (Extreme Acid)Q3->TBDMSNoTIPSUse TIPS(High Stability)Q3->TIPSYes (Orthogonal to TBDMS)

Caption: Decision matrix for selecting silyl protecting groups based on anticipated reaction conditions.

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[10] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[6][1][2][7][10] Journal of the American Chemical Society, 94(17), 6190–6191.[10] [Link]

  • Cunico, R. F., & Bedell, L. (1980). The triisopropylsilyl group as a hydroxyl-protecting function.[6][1][2][8][10] The Journal of Organic Chemistry, 45(23), 4797–4798. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[9] (See Chapter 2: Protection for the Hydroxyl Group, specifically the comparative stability tables). [Link]

validation of orthogonal deprotection of silyl ethers in complex molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex molecule synthesis, particularly with polyol natural products and late-stage drug intermediates, the ability to manipulate hydroxyl groups independently is paramount. Silyl ethers represent the most versatile orthogonal set, tunable by steric bulk and electronic properties.

This guide moves beyond standard textbook lists to validate the operational orthogonality of silyl protecting groups. We compare the kinetic profiles of deprotection reagents and provide evidence-based protocols for retaining structural integrity during desilylation.

The Hierarchy of Stability: Quantitative Validation

The orthogonality of silyl ethers is not binary; it is a function of kinetic rates derived from steric hindrance at the silicon atom.[1] The following data, synthesized from extensive kinetic studies (notably by Heathcock, Overman, and Greene), establishes the "Order of Operations" for synthesis planning.

Table 1: Relative Rates of Hydrolysis (Acidic Media)

Conditions: 1% HCl in 95% Ethanol, 25°C. Normalized to TMS = 1.

Silyl EtherStructureRelative Stability (t½)Steric Driver
TMS Trimethylsilyl1 None (Labile)
TES Triethylsilyl64 Ethyl vs Methyl
TBS (TBDMS) t-Butyldimethylsilyl20,000 t-Butyl Bulk
TIPS Triisopropylsilyl700,000 Isopropyl Branching
TBDPS t-Butyldiphenylsilyl5,000,000 Phenyl Electronics/Bulk

Analytic Insight: The critical "Orthogonal Window" exists between TES and TBS (factor of ~300) and between TBS and TIPS (factor of ~35). This allows for the selective removal of TES in the presence of TBS, and TBS in the presence of TIPS, provided the correct reagent is chosen.

Table 2: Relative Rates of Fluoride-Mediated Cleavage

Conditions: TBAF in THF. Note: Basic hydrolysis rates differ significantly from acidic trends.[2]

Silyl EtherRelative StabilityNotes
TMS / TES Very LowCleaved almost instantaneously.
TBS ModerateStandard benchmark.
TBDPS Moderate-HighSimilar to TBS in fluoride, but far more stable in acid.
TIPS Very HighRequires forcing conditions or prolonged times.

Visualizing the Orthogonal Logic

The following diagram illustrates the decision logic for selecting a deprotection strategy based on the specific silyl ether and the substrate's sensitivity.

SilylDeprotection Start Substrate with Mixed Silyl Ethers Target Target Group to Remove? Start->Target TES TES (in presence of TBS/TIPS) Target->TES TBS_Prim Primary TBS (in presence of 2° TBS) Target->TBS_Prim TBS_Gen General TBS (in presence of TIPS/TBDPS) Target->TBS_Gen Method_Acid Mild Acid Hydrolysis (Kinetic Control) TES->Method_Acid Best Selectivity (>300x rate diff) Method_HF HF·Pyridine (Buffered) (Size Discrimination) TBS_Prim->Method_HF High Steric Sensitivity Method_TBAF TBAF or TASF (Thermodynamic Cleavage) TBS_Gen->Method_TBAF Standard Protocol Result1 Product A Method_Acid->Result1 Yields Alcohol + Intact TBS Result2 Product B Method_HF->Result2 Yields 1° Alcohol + Intact 2° TBS Result3 Product C Method_TBAF->Result3 Yields Alcohol + Intact TIPS

Figure 1: Decision matrix for orthogonal silyl deprotection. Note the divergence between Acidic (Kinetic) and Fluoride (Thermodynamic) pathways.

Comparative Analysis of Reagents

A. The Fluoride Sources: "Nuclear" vs. "Surgical"

Fluoride cleavage is driven by the formation of the strong Si–F bond (approx. 140 kcal/mol). However, the counterion and pH determine selectivity.

ReagentSpeciesCharacteristicsBest Use Case
TBAF (Tetra-n-butylammonium fluoride)Basic F⁻Aggressive. Highly basic due to "naked" fluoride anion. Can cause base-catalyzed migration (Brook rearrangement) or elimination.Global deprotection or removing hindered TIPS groups.
HF·Pyridine (Olah's Reagent)Acidic HFSurgical. The complex buffers the fluoride. High steric discrimination.Selective removal of 1° TBS in presence of 2° TBS.
TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate)Neutral F⁻Mild. Non-basic source of fluoride.Substrates sensitive to both acid and base (e.g., containing esters or epoxides).[3]
B. The Acidic Sources: Kinetic Resolution

Acidic hydrolysis relies on the protonation of the ether oxygen.[4] Because this is a reversible equilibrium impacted heavily by solvent accessibility, steric bulk has a massive exponential effect on rate (see Table 1).

  • PPTS (Pyridinium p-toluenesulfonate): The mildest standard.[4] Excellent for removing TES in the presence of TBS.

  • AcOH (Acetic Acid): Often too slow for TBS, but perfect for TMS/TES.

  • CSA (Camphorsulfonic acid): Stronger; capable of removing TBS at low temperatures.[5]

Validated Experimental Protocols

Protocol A: Selective Removal of TES in the Presence of TBS

Objective: Cleave a TES ether without affecting a TBS ether on the same scaffold. Mechanism: Kinetic differentiation under mild acidic conditions.

  • Preparation: Dissolve the substrate (1.0 equiv) in a mixture of CH₂Cl₂:MeOH (1:1) . The concentration should be approx 0.1 M.

    • Why: The mixed solvent system ensures solubility of the organic substrate (DCM) while providing the protic source (MeOH) necessary for the solvolysis.

  • Reagent Addition: Add PPTS (0.1 – 0.2 equiv) at 0°C.

    • Why: Catalytic acid is sufficient. PPTS is buffered enough to prevent cleavage of the more stable TBS group.

  • Reaction: Warm to Room Temperature (RT) and stir.

    • Monitoring: Check TLC every 30 minutes. TES cleavage is typically complete in 1–2 hours.[1] TBS cleavage would require 24+ hours under these conditions.

  • Quench: Dilute with EtOAc and wash with saturated NaHCO₃.

  • Validation: ¹H NMR should show the disappearance of the ethyl quartet (0.9 ppm) and triplet (0.5 ppm) while the TBS singlets (0.89 ppm, 0.05 ppm) remain integrated fully.

Protocol B: Selective Removal of Primary TBS in Presence of Secondary TBS

Objective: Regioselective deprotection based on steric environment. Reagent: HF·Pyridine (Buffered).[6]

  • Safety Note: HF·Pyridine is corrosive and toxic. Use plastic labware (polypropylene) as it etches glass.

  • Preparation: Dissolve substrate in THF in a plastic vial.

  • Buffering (Critical): Add Pyridine (excess, typically 2–5 equiv relative to HF).

    • Why: Commercial HF·Pyridine is roughly 70% HF. Without extra pyridine, the acidity is too high and will strip both silyl groups. Adding pyridine buffers the solution to pH ~4–5, maximizing the steric sensitivity.

  • Reagent Addition: Add HF·Pyridine complex dropwise at 0°C.

  • Reaction: Stir at 0°C for 2–4 hours.

    • Self-Validating Step: If the reaction is too slow, warm to 10°C. Do not jump to RT immediately.

  • Quench: Extremely Critical. Pour the reaction mixture slowly into a rapidly stirring slurry of saturated NaHCO₃ and EtOAc.

    • Why: Neutralization generates CO₂. Rapid addition can cause foaming and loss of material.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972 , 94, 6190–6191. Link

  • Nelson, T. D.; Crouch, R. D. "Selective Deprotection of Silyl Ethers." Synthesis, 1996, 1031–1069.
  • Overman, L. E.; et al. "Total Synthesis of Spinosyn A." Journal of the American Chemical Society, 1998, 120, 6500.
  • Crouch, R. D. "Selective monodeprotection of bis-silyl ethers." Tetrahedron, 2004 , 60, 5833–5871. Link

  • Hu, Y.; Skalitzky, D. J.; Rychnovsky, S. D. "Palytoxin fragment synthesis: validation of silyl ether orthogonality." Tetrahedron Letters, 1996, 37, 8679.

Sources

Technical Comparison: Aryl Bromides vs. Aryl Triflates in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Reactivity of Aryl Bromides and Aryl Triflates in Suzuki Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Electrophile Dilemma

In high-throughput medicinal chemistry and process development, the choice between Aryl Bromides (Ar-Br ) and Aryl Triflates (Ar-OTf ) is rarely a simple matter of availability. While both serve as competent electrophiles in Palladium-catalyzed cross-couplings, they exhibit distinct kinetic profiles and stability limitations.

  • Aryl Bromides are the industry standard for robustness, offering high hydrolytic stability and predictable oxidative addition rates.

  • Aryl Triflates offer a strategic advantage in synthesis planning—allowing the conversion of phenols (abundant precursors) into coupling partners—but introduce significant risks regarding hydrolytic cleavage and thermal instability.

This guide analyzes the mechanistic divergence, provides data-driven reactivity comparisons, and outlines optimized protocols for each.

Mechanistic Deep Dive: The "Suzuki Anomaly"

Oxidative Addition and Reactivity Order

Classically, the rate of oxidative addition (OA) to Pd(0) follows the bond dissociation energy trends, suggesting the following order:



However, in Suzuki-Miyaura coupling, this order is frequently disrupted—a phenomenon termed the "Suzuki Anomaly." Unlike Stille or Negishi couplings, where Ar-OTf is consistently more reactive than Ar-Br, Suzuki couplings often favor Ar-Br.

The Causality:

  • Anionic vs. Neutral Pathways: Suzuki coupling involves anionic boronate species. The presence of hard bases (hydroxides, carbonates) and water creates a complex speciation environment.

  • Halide Effect: The bromide ion released after OA can coordinate to the Pd(II) center, stabilizing the intermediate. The triflate anion is non-coordinating, leading to cationic Pd(II) species which are more electrophilic but also more prone to decomposition or side reactions (like

    
    -hydride elimination in alkyl variants).
    
The Hydrolysis Trap

The most critical failure mode for Ar-OTf is base-mediated hydrolysis . Under the standard aqueous-basic conditions of Suzuki coupling (e.g.,


), the triflate group is susceptible to nucleophilic attack by hydroxide, regenerating the parent phenol and terminating the catalytic cycle.

Comparative Data Analysis

Performance Metrics

The following table summarizes the operational differences based on kinetic studies and process data.

FeatureAryl Bromide (Ar-Br)Aryl Triflate (Ar-OTf)
Bond Strength (C-X) ~80 kcal/mol~95 kcal/mol (C-O bond)
Oxidative Addition Fast; Rate-limiting for electron-rich rings.Fast; often inverse order in ligand conc.
Hydrolytic Stability High . Stable in aqueous base at reflux.Low . Hydrolyzes to phenol in aq. base >60°C.
Atom Economy Moderate (Br = 79.9 amu).Poor (OTf = 149.1 amu). High waste mass.
Commercial Availability Ubiquitous.[1]Limited; usually synthesized in situ from phenols.
Catalyst Preference Standard Pd(PPh

)

or Pd(dppf)Cl

.[2]
Requires bulky ligands (e.g., Buchwald) or anhydrous conditions.
Visualization: Catalytic Cycle & Failure Modes

The diagram below illustrates the divergent pathways. Note the red "DEAD END" for triflate hydrolysis.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex Ar-Pd(II)-X Pd0->OA_Complex Oxidative Addition (Rate Determining) ArX Electrophile (Ar-Br or Ar-OTf) ArX->OA_Complex Hydrolysis Hydrolysis (Side Rxn) Ar-OH + TfOH ArX->Hydrolysis Aqueous Base (OH-) (If Ar-OTf) Transmetal Transmetalation Complex Ar-Pd(II)-Ar' OA_Complex->Transmetal Transmetalation Boronate Boronate Species Ar'-B(OH)3 + Base Boronate->Transmetal Product Biaryl Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Regeneration DeadEnd DEAD END Catalyst Deactivation Hydrolysis->DeadEnd

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling showing the competitive hydrolysis pathway specific to Aryl Triflates.

Experimental Protocols

Protocol A: Standard Robust Coupling (Aryl Bromides)

Best for: Initial screening, scale-up, and substrates stable to aqueous base.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Boronic Acid (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME or Toluene/Ethanol (2:1)

Methodology:

  • Charge: Add Ar-Br, Boronic Acid, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes. Reasoning: Pd(0) is oxygen-sensitive; O

    
     promotes homocoupling.
    
  • Solvent: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to reflux (typically 80-100°C) for 4-12 hours.

  • Validation: Monitor by LCMS. Ar-Br peak should disappear. If Ar-Br remains but Boronic acid is gone, protodeboronation has occurred (add more boronic acid).

Protocol B: Hydrolysis-Resistant Coupling (Aryl Triflates)

Best for: Phenol-derived substrates, base-sensitive compounds.

Reagents:

  • Aryl Triflate (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (3 mol%) or Pd(OAc)
    
    
    
    + SPhos
  • Base:

    
     (anhydrous, 2.0 equiv) or KF (3.0 equiv)
    
  • Solvent: Anhydrous THF or 1,4-Dioxane

Methodology:

  • Pre-drying: Ensure the reaction vessel is flame-dried. Water is the enemy here.

  • Charge: Add solid reagents (Ar-OTf, Boronic Acid, Base, Catalyst) in a glovebox or under positive Argon flow.

  • Solvent: Add anhydrous solvent. Critical Step: Do not use aqueous base solutions.

  • Reaction: Heat to 60-80°C. Note: Triflates are thermally labile; avoid excessive temperatures (>100°C) which trigger S-O bond cleavage.

  • Workup: Quench with water after cooling to room temperature to prevent post-reaction hydrolysis of unreacted starting material during analysis.

Decision Matrix

Use the following logic to select your electrophile:

  • Is the starting material a Phenol?

    • YES: Convert to Ar-OTf . Use Protocol B.

    • NO: Proceed to step 2.

  • Is the substrate sensitive to strong aqueous base?

    • YES: Use Ar-OTf (allows for anhydrous phosphate bases) or Ar-Br with non-aqueous conditions (e.g., CsF in DMF).

    • NO: Use Ar-Br (Standard Protocol A).

  • Is the reaction for commercial scale-up?

    • YES: Prioritize Ar-Br . Ar-OTf generates high molecular weight waste (triflic acid salts) and is expensive to synthesize at scale.

References

  • Espino, G., et al. "Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly."[3] Chemical Communications, 2007.[3]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.[4]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024.

Sources

Definitive Structural Confirmation of Cross-Coupling Products via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery and process chemistry, the structural validation of cross-coupling products (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a critical checkpoint. While Mass Spectrometry (MS) provides molecular weight and X-ray crystallography offers absolute stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for solution-state structural elucidation, regioisomer differentiation, and quantitative purity assessment (qNMR).

This guide objectively compares NMR against alternative analytical modalities and provides a field-proven, self-validating protocol for confirming cross-coupling architectures, addressing specific challenges like paramagnetic catalyst residues and regioisomeric ambiguity.

Part 1: Comparative Analysis of Analytical Modalities

To select the right tool, researchers must understand the limitations of each method. The table below contrasts NMR with its primary alternatives in the context of cross-coupling reaction analysis.

Table 1: Performance Matrix – NMR vs. MS vs. X-ray vs. HPLC
FeatureNMR Spectroscopy (1D/2D)Mass Spectrometry (HRMS)X-ray Crystallography HPLC / UPLC
Primary Output Atom-to-atom connectivity, relative stereochemistry, dynamics.Molecular formula, fragmentation patterns.Absolute 3D configuration, bond lengths/angles.Retention time, relative purity (UV/Vis).
Regioisomer ID Superior. Distinguishes ortho/meta/para and N- vs C- arylation via coupling constants (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

) and NOE.
Low. Isomers often have identical masses and similar fragmentation.Superior. Definitive, but requires a single crystal.Moderate. Requires reference standards for co-injection.
Sample State Solution (native state).Gas phase (ionized).Solid state (crystal lattice effects).Solution.
Throughput Medium (10–60 min/sample).[1]High (<1 min/sample).Low (Days to Weeks).High (5–20 min/sample).
Quantification Absolute (qNMR). No reference standard needed if using internal calibrant.Relative. Ionization efficiency varies by compound.N/ARelative. Requires response factor correction.
Key Limitation Sensitivity (mg scale needed); paramagnetic impurities (Pd) broaden signals.Isomer ambiguity; matrix effects.Crystallization failure; lattice packing forces may distort conformation.Non-structural; identification relies on retention time matching.

Part 2: Technical Deep Dive – The Cross-Coupling Context

Cross-coupling reactions introduce specific analytical challenges that generic NMR protocols fail to address.

The Paramagnetic Trap (Palladium Residues)

Palladium catalysts (Pd(0)/Pd(II)) are paramagnetic. Even trace amounts (<50 ppm) can cause severe line broadening and shorten relaxation times (


), obscuring multiplet structures essential for 

-coupling analysis.
  • Solution: Samples must be filtered through a metal scavenger (e.g., thiol-functionalized silica or Celite/activated charcoal) before NMR acquisition.

Regioisomerism in Buchwald-Hartwig Amination

A common failure mode is distinguishing N-arylation (desired) from C-arylation (off-target) or distinguishing between nitrogen sites on a heterocycle (e.g., N1 vs. N2 alkylation in indazoles).

  • Validation: Use

    
    N-HMBC . A correlation between the aromatic proton and the specific nitrogen confirms the attachment point.
    
Rotamers in Biaryl Systems (Suzuki Coupling)

Sterically hindered biaryls often exhibit restricted rotation (atropisomerism), leading to broadened or doubled peaks at room temperature.

  • Validation: Variable Temperature (VT) NMR is required to coalesce rotameric signals for accurate integration and assignment.

Part 3: Strategic Workflows (Visualized)

Workflow 1: Structural Elucidation Pipeline

This diagram outlines the logical flow from crude reaction mixture to definitive structure assignment.

Structural_Elucidation_Workflow Start Crude Cross-Coupling Product Prep Sample Prep: Pd Scavenging & Filtration Start->Prep OneD 1D Screening (1H, 19F, 13C) Check Purity & Line Width Prep->OneD Decision Ambiguity Exists? OneD->Decision TwoD_Basic Basic 2D: COSY (H-H Connectivity) HSQC (H-C Direct) Decision->TwoD_Basic Yes (Overlapping/Unknown) qNMR qNMR Assay (Purity Determination) Decision->qNMR No (Structure Clear) TwoD_Adv Advanced 2D: HMBC (Long Range) NOESY (Spatial) TwoD_Basic->TwoD_Adv Regioisomer/Stereo Check TwoD_Adv->qNMR Final Structure Confirmed qNMR->Final

Figure 1: Step-by-step workflow for NMR structural confirmation, prioritizing sample cleanliness and logical escalation of experiments.

Workflow 2: 2D Experiment Decision Tree

Choosing the correct 2D experiment saves instrument time and provides specific answers.

NMR_Decision_Tree Problem Structural Question Connect Proton Connectivity? Problem->Connect Carbon Carbon Assignment? Problem->Carbon Regio Regioisomerism / Spatial? Problem->Regio COSY COSY / TOCSY (Scalar Coupling) Connect->COSY Spin Systems HSQC HSQC (1-Bond H-C) Carbon->HSQC Protonated Cs HMBC HMBC (2-4 Bond H-C) Carbon->HMBC Quaternary Cs INADEQUATE 1,1-ADEQUATE (C-C Connectivity) Carbon->INADEQUATE Carbon Backbone (Rare) Regio->HMBC Connect Fragments NOESY NOESY / ROESY (Through Space) Regio->NOESY Stereochem/Proximity

Figure 2: Decision matrix for selecting 2D NMR experiments based on the specific structural ambiguity.

Part 4: Experimental Protocol

Protocol: "The Clean-Sample Mandate" for Cross-Coupling Products

Objective: Obtain high-resolution spectra free from paramagnetic broadening caused by residual Palladium.

Materials:

  • Deuterated Solvent (

    
    , 
    
    
    
    , or
    
    
    ).
  • Metal Scavenger (e.g., SiliaMetS® Thiol or equivalent).

  • 0.2 µm PTFE Syringe Filter.

  • High-precision NMR tubes (Wilmad 535-PP or equivalent).

Step-by-Step Methodology:

  • Crude Workup: Perform standard aqueous workup to remove inorganic salts.

  • Scavenging (Critical):

    • Dissolve 20-50 mg of the crude product in 2 mL of non-deuterated solvent (e.g.,

      
      ).
      
    • Add 50 mg of metal scavenger resin. Stir for 15 minutes.

    • Filter off the resin. Evaporate the solvent to dryness.

  • Sample Preparation:

    • Weigh ~5-10 mg of the scavenged solid.

    • Dissolve in 0.6 mL of deuterated solvent.

    • Note: If the compound contains labile protons (OH, NH) and you need to observe them, use

      
       or dry 
      
      
      
      to prevent exchange.
  • Filtration:

    • Filter the solution through a 0.2 µm PTFE syringe filter directly into the NMR tube. This removes suspended micro-particulates that ruin magnetic field homogeneity (shimming).[2]

  • Acquisition:

    • Lock & Shim: Ensure automated shimming performs gradient shimming on Z (and X/Y if available).

    • Pulse Sequence: Use a standard proton pulse with a 30° flip angle (zg30 on Bruker) for quantification, or 90° for maximum sensitivity.

    • Relaxation Delay (

      
      ):  Set 
      
      
      
      (typically 5-10 seconds) for qNMR to ensure full magnetization recovery.

Part 5: Data Interpretation & Validation

Case Study: Distinguishing 2- vs. 3-Substituted Biaryl (Suzuki Product)

Scenario: You coupled phenylboronic acid with a substituted bromobenzene. You need to confirm if the phenyl group attached at the ortho (2-) or meta (3-) position relative to a directing group.

Interpretation Strategy:

  • 1H NMR (Coupling Constants):

    • Ortho-substituted: Look for a doublet with a large coupling constant (

      
       Hz) and a triplet (
      
      
      
      Hz).
    • Meta-substituted: Look for a singlet (isolated proton between substituents) with small meta-coupling (

      
       Hz).
      
  • HMBC (The Definitive Check):

    • Look for long-range correlations from the directing group's protons to the new biaryl bond carbons.

    • Ortho will show a 3-bond correlation to the quaternary carbon of the new phenyl ring.

  • NOESY:

    • Ortho: Strong NOE cross-peak between the directing group protons and the ortho protons of the new phenyl ring.

    • Meta: Weak or no NOE between these groups.

References

  • Comparison of NMR and X-ray Crystallography. Birkbeck, University of London.Link

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem.Link

  • NMR Sample Preparation Guide. Organomation.Link

  • Applications of 19F NMR for Reaction Monitoring. National Institutes of Health (PubMed).Link

  • Heteronuclear Multiple-Bond Correlation (HMBC) Spectroscopy. CEITEC.Link

  • Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC. Sigma-Aldrich.Link

Sources

The Evolution of Palladium Pre-Catalysts in the Mizoroki-Heck Reaction: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Mizoroki-Heck reaction—the palladium-catalyzed cross-coupling of unsaturated halides with alkenes—is a cornerstone of modern organic synthesis, widely employed in pharmaceutical development and materials science. The overall efficiency, scalability, and functional group tolerance of this transformation rely fundamentally on the generation of a catalytically active, low-coordinate Pd(0) species.

Historically, simple palladium salts were utilized, but the demands of complex molecule synthesis have driven the development of highly active, bench-stable Pd(II) pre-catalysts. This guide objectively compares the performance of leading palladium pre-catalysts, detailing the mechanistic causality behind their efficiency and providing self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Foundations: The Causality of Pre-Catalyst Architecture

The transition from a stable Pd(II) precursor to an active LPd(0) catalyst is the critical activation step that dictates overall reaction efficiency. If the pre-catalyst is not properly stabilized during this reduction phase, the palladium can aggregate into inactive palladium black, prematurely terminating the catalytic cycle.

  • Pd(OAc)₂ (Standard Salt): A ubiquitous and cost-effective palladium source. However, it requires in-situ reduction (often facilitated by phosphine ligands or amines). Without adequate stabilization, it is highly prone to degradation. Interestingly,1 have demonstrated that bubbling H₂ gas through the reaction mixture can drastically enhance the reduction step, boosting the turnover number (TON) from 170,000 to 420,000[1].

  • Pd(cod)Cl₂: This pre-catalyst features a bidentate cyclooctadiene (COD) ligand that enforces a stable square planar geometry around the Pd(II) center. As noted in2, the COD ligand is highly labile and readily displaced by stronger donor ligands (e.g., phosphines or NHCs), making it an excellent, air-stable precursor for custom in-situ catalyst generation[2].

  • Pd-PEPPSI (Pyridine Enhanced Pre-catalyst Preparation Stabilization and Initiation): These complexes utilize a bulky N-heterocyclic carbene (NHC) and a "throw-away" pyridine ligand. The pyridine stabilizes the Pd(II) center for bench storage but easily dissociates in solution to initiate the catalytic cycle. The steric bulk of the NHC ligand facilitates the challenging reductive elimination step and like 2-aminopyridines.

  • Buchwald Palladacycles: Based on a 2-aminobiphenyl scaffold, these pre-catalysts are synthesized via C-H activation. They are highly stable in solution and 3 to yield the active mono-ligated Pd(0) species, avoiding the handling of sensitive organometallic intermediates[3].

G PreCat Pd(II) Pre-Catalyst (e.g., Pd-PEPPSI, Pd(OAc)2) Activation In-Situ Reduction & Ligand Dissociation (Base, Heat) PreCat->Activation Initiation ActivePd Active LPd(0) Species Activation->ActivePd OxAdd Oxidative Addition (Aryl Halide) ActivePd->OxAdd MigIns Migratory Insertion (Alkene) OxAdd->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Product Release) BetaElim->RedElim RedElim->ActivePd Regeneration

Fig 1: Activation of Pd(II) pre-catalysts into the active LPd(0) Heck catalytic cycle.

Comparative Efficiency Data

To rationalize catalyst selection, we must evaluate quantitative metrics: Yield, Turnover Number (TON), and Turnover Frequency (TOF). The table below synthesizes comparative data for the Heck coupling of standard aryl halides with alkenes.

Pre-Catalyst SystemKey Ligand / AdditiveTypical Yield (%)Max Reported TONMax Reported TOF (h⁻¹)Stability & Handling Profile
Pd(OAc)₂ PPh₃ / H₂ bubbling75 - 90%420,000VariableMoisture sensitive; prone to Pd black formation[1].
Pd(cod)Cl₂ Phosphines / NHCs>90%>10,000>2,000Air-stable crystalline solid; excellent for in-situ screening[2].
Pd-PEPPSI-IPentCl NHC (IPent)>95%>50,000>5,000Bench-stable; highly resistant to substrate poisoning.
Buchwald Palladacycles Dialkylbiaryl phosphines>95%>100,000>10,000High solution stability; rapid activation under mild base[3].
PdCl₂ (Ionic Liquids) None (IL stabilized)~95%1,600,00071,0004[5].

Self-Validating Experimental Protocol: Heck Coupling using Pd-PEPPSI

To ensure reproducibility, the following protocol incorporates self-validating checkpoints. This workflow utilizes a Pd-PEPPSI pre-catalyst due to its operational simplicity, high efficiency, and resistance to heteroatom poisoning.

Workflow Step1 1. Pre-Catalyst & Ligand Weigh Pd source + Ligand Check1 Validation: Visual color change indicates complexation Step1->Check1 Step2 2. Substrate Addition Aryl Halide + Alkene + Base Check1->Step2 Pass Step3 3. Thermal Activation Heat to 80-120°C under N2 Step2->Step3 Check2 Validation: TLC / GC-MS Monitor decay Step3->Check2 Check2->Step3 Incomplete Step4 4. Workup & Isolation Quench and Extract Check2->Step4 >95% Conversion

Fig 2: Self-validating experimental workflow for Heck cross-coupling reactions.

Step-by-Step Methodology

1. Preparation (Inert Atmosphere Optional but Recommended):

  • Action: Charge an oven-dried reaction vial with the aryl halide (1.0 equiv), alkene (e.g., styrene, 1.2 equiv), and base (e.g., K₂CO₃ or NaOAc, 2.0 equiv).

  • Causality: While Pd-PEPPSI is bench-stable, running the reaction under N₂ or Argon prevents oxidative degradation of the active Pd(0) species at elevated temperatures, preserving the catalyst's high TON.

2. Catalyst Addition:

  • Action: Add Pd-PEPPSI pre-catalyst (0.5 to 1.0 mol%).

  • Causality: The low catalyst loading is justified by the high TOF of the NHC-stabilized complex, which prevents the aggregation of inactive palladium clusters.

3. Solvent Addition & Initiation:

  • Action: Add anhydrous solvent (e.g., DMF or 1,4-Dioxane). Stir at room temperature for 5 minutes.

  • Self-Validating Check 1: Observe the dissolution of the pre-catalyst. The solution typically takes on a clear, pale yellow hue, confirming homogeneous distribution before thermal activation.

4. Thermal Activation:

  • Action: Heat the reaction mixture to 80–100 °C.

  • Causality: Thermal energy drives the dissociation of the "throw-away" pyridine ligand from the Pd-PEPPSI complex, initiating the reduction to the active LPd(0) species and allowing oxidative addition to proceed.

  • Self-Validating Check 2: Monitor via TLC (e.g., 10% EtOAc/Hexane) or GC-MS after 2 hours. The disappearance of the aryl halide spot and the appearance of a new, UV-active product spot confirms catalytic turnover. If starting material persists, verify the integrity of the base.

5. Workup:

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water to remove the base and pyridine byproducts. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

References

  • Cycloocta-1,5-diene dichloropalladium | 12107-56-1 Source: Benchchem URL
  • Enhancement in the Catalytic Activity of Pd/USY in the Heck Reaction Induced by H₂ Bubbling Source: MDPI URL
  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Source: YorkSpace URL
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions Source: DSpace@MIT URL
  • The Heck Reaction in Ionic Liquids: Progress and Challenges Source: MDPI URL

Sources

Safety Operating Guide

Navigating the Disposal of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane, a halogenated organosilane compound. By understanding the inherent chemical properties and potential hazards of this substance, researchers can ensure a safe and compliant disposal process. This document is designed to empower you with the knowledge to not only follow procedures but to comprehend the rationale behind them, fostering a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is a complex molecule with distinct reactive characteristics that dictate its handling and disposal requirements. As a brominated organosilane, it falls into the category of halogenated organic compounds.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards based on the well-documented properties of similar organosilane compounds.[3][4][5]

Key Potential Hazards:

  • Moisture Sensitivity: Organosilanes are characteristically sensitive to moisture and can react with water, including atmospheric humidity, to produce flammable and potentially toxic byproducts.[4][5]

  • Combustibility: Many organosilanes are combustible liquids and should be kept away from heat, sparks, and open flames.[3][6]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[3][4]

  • Toxicity of Byproducts: The hydrolysis of silyl ethers can release corresponding alcohols. While the specific alcohol byproduct of this compound is not detailed, it is a critical consideration in risk assessment.

Due to these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[4]
Hand Protection Nitrile or neoprene rubber gloves.Provides a barrier against skin contact, which can lead to irritation.[4]
Body Protection A flame-resistant lab coat.Protects against accidental spills and splashes on personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.Minimizes the inhalation of potentially harmful vapors.[4][7]

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully collect the saturated absorbent material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Inform your institution's Environmental Health and Safety (EHS) department about the spill, regardless of its size.

Waste Segregation and Collection: The Cornerstone of Proper Disposal

Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations. Due to its chemical nature, [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane waste must be handled with specific segregation protocols.

Core Principles of Segregation:

  • Designated Waste Container: This compound must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1][2][9] Never mix halogenated organic waste with non-halogenated organic waste. This is crucial because different disposal methods are required for these two categories of waste, and mixing them can lead to dangerous reactions and increased disposal costs.[2]

  • Container Integrity: Use a chemically resistant container with a secure, tight-fitting lid to prevent the escape of vapors and to protect the contents from moisture.[10]

  • Clear Labeling: The waste container must be clearly labeled with the full chemical name, "[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane," and the appropriate hazard pictograms (e.g., flammable, irritant).[10][11]

  • Avoid Incompatibilities: Do not mix this waste with acids, bases, or oxidizing agents.[1]

WasteDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Pathway Waste [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane Waste HalogenatedContainer Dedicated Halogenated Organic Waste Container Waste->HalogenatedContainer Collect in EHS Contact Environmental Health & Safety (EHS) HalogenatedContainer->EHS Arrange for pickup with LicensedDisposal Licensed Hazardous Waste Disposal Service EHS->LicensedDisposal Coordinates with

Caption: Decision workflow for the proper disposal of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane waste.

Disposal Procedures: The Final Step in the Waste Lifecycle

The primary and most recommended method for the disposal of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal service.[4] This ensures compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12]

For Small Quantities (Under the Guidance of EHS):

In some instances, for very small quantities, a laboratory-scale neutralization procedure may be considered as a pre-treatment step before collection. This should only be performed after a thorough risk assessment and with the explicit approval and guidance of your institution's EHS department. The following is a generalized procedure adapted from protocols for similar organosilanes and should not be performed without EHS consultation.[4]

Materials:

  • [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane waste

  • A large beaker or flask (at least 10 times the volume of the waste)

  • An inert solvent such as isopropanol or acetone

  • A stir bar and magnetic stir plate

  • A dropping funnel or pipette

  • 5% sodium bicarbonate solution in water

  • pH paper or a pH meter

  • A properly labeled hazardous waste container for the final neutralized solution

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Initial Dilution: For every volume of the silane waste, add at least three volumes of an inert solvent to a large beaker. This helps to moderate the reaction rate.

  • Slow Neutralization: Begin stirring the diluted waste. Slowly add the 5% sodium bicarbonate solution dropwise. This will hydrolyze the silane and neutralize any acidic byproducts. Be prepared for some off-gassing.

  • Monitor pH: Periodically check the pH of the solution. Continue adding the sodium bicarbonate solution until the pH is neutral (between 6 and 8).

  • Waste Collection: Once neutralized, transfer the final solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reaction products and any solvent used.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department.

Regulatory Compliance: Adhering to the Law

The disposal of hazardous chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste.[12] It is the generator's responsibility to ensure that their waste is properly identified, managed, and disposed of in accordance with these regulations.[13][14]

By following the procedures outlined in this guide and working closely with your institution's EHS department, you can ensure that your laboratory practices are not only safe but also in full compliance with all applicable environmental regulations.

References

  • SAFETY DATA SHEET - Airgas. Airgas. [Link]

  • SAFETY DATA SHEET - REC Silicon. REC Silicon. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • SOP-for-Silane.docx. University of Wisconsin-Milwaukee. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • 3-METHOXYPROPYLTRIMETHOXYSILANE Safety Data Sheet. Gelest, Inc. [Link]

  • New catalyst helps turn plastic waste into useful organosilane compounds. EurekAlert!. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Removal of Halogenated Organic Compounds in Landfill Gas by Top Covers Containing Zero-Valent Iron. ACS Publications. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. Global Silicones Council. [Link]

  • Hazardous Waste. Illinois Environmental Protection Agency. [Link]

  • 7.2 Organic Solvents. East Tennessee State University. [Link]

  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Dow. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone. University of Waterloo. [Link]

  • Chemical Waste Management Best Practices. Enva. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

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Personal protective equipment for handling [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and logistical protocols for [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane , also known as (3-Bromobenzyloxy)triisopropylsilane .[1][2]

As a specialized research intermediate, this compound often lacks a dedicated, public Safety Data Sheet (SDS).[1] The protocols below are derived from the chemical properties of its functional constituents: the Triisopropylsilyl (TIPS) ether moiety and the Aryl Bromide core.

Part 1: Emergency Response & Rapid Assessment

Critical Warning: This compound is lipophilic. Standard nitrile gloves may provide insufficient protection against prolonged contact.

Emergency Action Plan (EAP)
ScenarioImmediate ActionClinical/Safety Rationale
Skin Contact Blot, Don't Rub. Wash with soap & water for 15 min.[1][2]Lipophilic silyl ethers can penetrate the stratum corneum. Rubbing accelerates absorption.
Eye Contact Flush with water for 15 min.[3] Remove contacts.Hydrolysis generates silanols and alcohols, causing irritation.
Inhalation Move to fresh air.[3][4] Oxygen if breathing is difficult.Low volatility expected, but aerosols can cause chemical pneumonitis.
Spill (<50 mL) Absorb with vermiculite/sand.[2]Prevent entry into drains; silyl ethers are toxic to aquatic life (long-term).[1][2]
Fire Use CO₂, Dry Chemical, or Foam.[1] Do NOT use water. Water may accelerate hydrolysis, releasing heat and changing fire dynamics.

Part 2: Chemical Profile & Hazard Identification

Compound Identity:

  • IUPAC Name: [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane[1][2]

  • Common Name: TIPS-protected 3-Bromobenzyl Alcohol[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~343.38 g/mol [1][2]

  • Precursor CAS References: 3-Bromobenzyl alcohol (15852-73-0) | TIPS-Chloride (13154-24-0)[1][2]

GHS Classification (Extrapolated):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

  • Reactivity Hazard: Moisture Sensitive. Slowly hydrolyzes in moist air to release 3-bromobenzyl alcohol and triisopropylsilanol.[2]

Part 3: Personal Protective Equipment (PPE) Strategy

The bulky isopropyl groups make the TIPS moiety highly lipophilic, allowing it to permeate standard thin nitrile gloves faster than smaller silyl ethers.

Glove Selection Matrix
MaterialThickness (mil)Est. BreakthroughRecommendation
Silver Shield / Laminate 2.7> 480 minPrimary Choice for spill cleanup or synthesis.[1][2]
Nitrile (High Grade) > 5.030–60 minAcceptable for splash protection only.[2] Change immediately upon contact.
Latex N/A< 5 minDo NOT Use. Poor resistance to organic silyl ethers.
Respiratory & Body Protection[1][2][3]
  • Respiratory: If heating or creating aerosols, use a NIOSH N95 (particulate) combined with an OV (Organic Vapor) cartridge.[1][2]

  • Body: Lab coat required. For scale-up (>10g), use a chemical-resistant apron (Tyvek®).[2]

  • Eyes: Chemical splash goggles. Safety glasses are insufficient if the liquid is under pressure or heat.

Part 4: Operational Handling Protocols

This compound is valuable because the TIPS group is more stable than TMS (Trimethylsilyl) or TES (Triethylsilyl) ethers, allowing it to survive basic conditions (e.g., lithiation of the bromide).[1] However, moisture exclusion is critical to maintain purity.

A. Storage & Transfer[3][6]
  • Atmosphere: Store under Argon or Nitrogen .[2]

  • Temperature: 2–8°C (Refrigerator). Cold storage prevents slow hydrolysis and bromide degradation.

  • Container: Amber glass with a Teflon-lined cap.[2] Avoid silicone septa for long-term storage (swelling risk).[1][2]

B. Reaction Setup (Inert Atmosphere)

When using this reagent in cross-coupling (Suzuki/Buchwald) or Lithiation:

  • Dry Solvents: Use anhydrous THF or Toluene.

  • Glassware: Flame-dried or oven-dried (>120°C).

  • Addition: Add via syringe/cannula to prevent moisture ingress.

C. Stability Logic Diagram

The following diagram illustrates the stability window of the TIPS group vs. the Bromide functionality, guiding experimental design.

StabilityLogic Compound [(3-Bromophenyl)methoxy] tri(propan-2-yl)silane Product_OH Hydrolysis: 3-Bromobenzyl Alcohol Compound->Product_OH Cleaves TIPS Product_Li Lithiation: (3-Li-phenyl)methoxy-TIPS Compound->Product_Li TIPS is Stable Acid Strong Acid / Fluoride (TBAF) Acid->Product_OH Fast Cleavage Base Strong Base (n-BuLi) Base->Product_Li Reacts at Bromide Moisture Moisture/Water Moisture->Product_OH Slow Hydrolysis

Figure 1: Reactivity profile.[1][2] The TIPS group protects the oxygen from basic conditions (Green path), allowing chemistry to occur at the Bromine atom.[1] Acid or Fluoride (Red path) removes the protection.[1][2]

Part 5: Waste Management & Disposal

Do NOT pour down the drain. Silyl ethers can form gels in plumbing and are toxic to aquatic organisms.

Disposal Protocol
  • Quenching:

    • Dilute the waste with a combustible solvent (Acetone or Ethanol).

    • Slowly add water or weak acid (1M HCl) to induce hydrolysis if you wish to separate the organic alcohol (optional, usually for recovery).[1]

  • Segregation:

    • Place in Halogenated Organic Waste containers (due to the Bromine atom).

    • Label clearly: "Contains Organic Bromides and Organosilanes."

  • Destruction:

    • Professional incineration is the only approved disposal method.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. (Definitive guide on TIPS stability and cleavage conditions).

  • Gelest, Inc. (2020). Silanes and Silicones: Handling and Safety. (General safety for organosilanes).

  • PubChem. (n.d.).[5][6] Compound Summary: 3-Bromobenzyl alcohol (Precursor Safety).[1][2] National Library of Medicine.

  • CymitQuimica. (2023). Safety Data Sheet: (3-Bromopropyl)trimethoxysilane.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.